3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXABTQTILJYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378700 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-13-7 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
CAS Number: 261763-13-7
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its physicochemical properties, synthesis, potential applications, and safety information.
Chemical and Physical Properties
This compound is a substituted phenylacetic acid derivative. The presence of chlorine, fluorine, and a trifluoromethyl group on the phenyl ring significantly influences its chemical and biological characteristics.[1][2] These substitutions are common in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Table 1: Physicochemical Data
| Property | Value | Reference |
| CAS Number | 261763-13-7 | [3] |
| Molecular Formula | C₉H₅ClF₄O₂ | [3] |
| Molecular Weight | 256.58 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone (predicted) | General knowledge |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol for Synthesis:
This protocol is a representative example based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
Step 1: Grignard Reagent Formation
-
Reactants: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene, magnesium turnings, and dry tetrahydrofuran (THF).
-
Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in dry THF. A solution of 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene in dry THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature or slightly heated to ensure complete formation of the Grignard reagent, (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)magnesium bromide.
Step 2: Allylation
-
Reactants: The prepared Grignard reagent and allyl bromide.
-
Procedure: The Grignard reagent solution is cooled in an ice bath. Allyl bromide is then added dropwise, and the reaction is allowed to proceed, gradually warming to room temperature. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude allylbenzene intermediate.
Step 3: Oxidative Cleavage
-
Reactants: The allylbenzene intermediate, a suitable oxidizing agent (e.g., potassium permanganate or a ruthenium-based catalyst with a co-oxidant like sodium periodate), and a solvent system (e.g., acetonitrile/water).[4]
-
Procedure: The crude allylbenzene intermediate is dissolved in the chosen solvent system. The oxidizing agent is added portion-wise while monitoring the temperature. The reaction is stirred until completion (monitored by techniques like TLC or GC-MS). Upon completion, the reaction is worked up by quenching any excess oxidizing agent, followed by acidification of the mixture. The product, this compound, is then extracted with an organic solvent. The combined organic layers are dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Spectroscopic Data
Detailed spectroscopic data for this specific compound is not widely published. However, chemical suppliers offering this compound may provide product-specific NMR, HPLC, and LC-MS data upon request.[5]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), methylene protons (singlet or doublet), and a carboxylic acid proton (broad singlet). |
| ¹³C NMR | Carbons of the phenyl ring, the trifluoromethyl group, the methylene group, and the carboxyl group. |
| IR Spectroscopy | Characteristic peaks for C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), C-F stretching, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Role in Drug Discovery and Development
Phenylacetic acid derivatives are significant building blocks in the synthesis of a wide array of pharmaceutical compounds.[1][2] They are core components of several nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] The incorporation of trifluoromethyl and halogen groups is a well-established strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic properties.[6]
The title compound, with its specific substitution pattern, is a valuable intermediate for creating novel therapeutic agents. It can be used in the synthesis of more complex molecules targeting various biological pathways. For instance, phenylacetic acid derivatives have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation.[7]
Logical Workflow for Drug Discovery:
The following diagram illustrates a typical workflow where a compound like this compound could be utilized as a starting material or building block in a drug discovery program.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. 261763-13-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 5. 261763-13-7|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, alongside a discussion of its synthesis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Core Chemical Information
Chemical Structure:
The molecular structure of this compound is characterized by a phenylacetic acid core. The phenyl ring is substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 261763-13-7 | [1][2] |
| Molecular Formula | C9H5ClF4O2 | [2] |
| Molecular Weight | 256.58 g/mol | Calculated |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general understanding of its synthesis can be inferred from methods used for structurally similar phenylacetic acid derivatives. The synthesis of substituted phenylacetic acids often involves multi-step processes.
One common approach to creating similar structures is through the use of Grignard reagents. For instance, a synthetic route could potentially start with a brominated and chlorinated trifluoromethylaniline derivative. This intermediate could then undergo diazotization and deamination to yield a bromo-chloro-trifluoromethylbenzene. The formation of a Grignard reagent from this compound, followed by a nucleophilic reaction with an acylation agent, could lead to the desired phenylacetic acid derivative.
Another potential synthetic strategy involves the hydrolysis of a corresponding trichloroethane derivative in the presence of an acid. This general method is applicable to the preparation of various fluoro phenylacetic acids.
The diagram below illustrates a generalized logical workflow for the synthesis of a substituted phenylacetic acid, based on common organic chemistry principles.
References
An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid. Due to the limited availability of experimentally derived data for this specific compound, this guide combines reported values with predicted data and outlines general experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that while a melting point has been experimentally determined, other key values are currently based on computational predictions.
| Property | Value | Data Type |
| Melting Point | 132-136 °C | Experimental |
| Boiling Point | 268.2 ± 35.0 °C | Predicted[1] |
| Density | 1.540 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 3.69 ± 0.10 | Predicted[1] |
| Solubility | Data not available | - |
| LogP | Data not available | - |
Experimental Protocols
Detailed experimental methodologies for determining the core physicochemical properties of aromatic carboxylic acids are provided below. These protocols are general and would require optimization for the specific analysis of this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point of a solid compound.
Methodology:
-
Sample Preparation: A small sample of this compound is finely ground to a powder.
-
Capillary Loading: A capillary tube is sealed at one end and the powdered sample is packed into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are observed.
-
Recording: The observed temperature range is recorded as the melting point. For high accuracy, a slow heating rate (1-2 °C per minute) should be used near the expected melting point.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration with a standardized base.
Workflow for pKa Determination:
Caption: Workflow for determining the pKa of an acidic compound.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the base.
-
Data Plotting: A titration curve is generated by plotting the measured pH against the volume of base added.
-
pKa Determination: The equivalence point of the titration is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Solubility Determination
The solubility of a compound in a specific solvent can be determined by the shake-flask method.
Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol).
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The saturated solution is separated from the excess undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of the solute in the clear supernatant is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Workflow for LogP Determination:
Caption: Workflow for determining the LogP of a compound.
Methodology:
-
Solvent Preparation: Water is saturated with n-octanol and n-octanol is saturated with water.
-
Partitioning: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water.
-
Equilibration: The mixture is agitated to facilitate partitioning of the solute between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases (n-octanol and water) are clearly separated. Centrifugation can be used to ensure complete separation.
-
Analysis: The concentration of the compound in each phase is determined using a suitable analytical method.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing specific biological activities, associated signaling pathways, or established experimental workflows for this compound. This compound has been mentioned as a synthetic intermediate in the development of aryl acetamide triazolopyridazines with activity against Cryptosporidium[2]. However, the biological activity of the final products, not the intermediate itself, was the focus of that research. Further studies are required to elucidate any intrinsic biological effects of this compound.
Conclusion
This technical guide provides the currently available physicochemical data for this compound and outlines standard methodologies for the experimental determination of key properties. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound. Such characterization is essential for its potential application in drug discovery and development, where a thorough understanding of physicochemical properties is crucial for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for formulation development.
References
A Comprehensive Technical Overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
This document provides a detailed summary of the fundamental physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, a halogenated aromatic carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Data
The core molecular properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClF₄O₂ | [1] |
| Molecular Weight | 256.58 g/mol | [1] |
| CAS Number | 261763-13-7 | [1] |
Experimental Protocols
General Synthetic Workflow:
A plausible synthetic route could begin with a suitably substituted benzene derivative, which is then elaborated through a series of reactions to introduce the acetic acid moiety. Key transformations in the synthesis of similar compounds often include halogenation, trifluoromethylation, and formylation, followed by reactions to build the acetic acid side chain, such as the Willgerodt-Kindler reaction or conversion from a corresponding benzyl halide.
General Analytical Workflow:
For characterization and purity assessment, a standard analytical workflow would be employed. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and determine the purity of the final compound.
Illustrative Workflows
The following diagrams illustrate generalized workflows that are conceptually applicable to the synthesis and analysis of specialty chemicals like this compound.
References
The Potent Biological Activities of Trifluoromethyl Phenylacetic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the phenylacetic acid scaffold has unlocked a diverse range of potent biological activities, positioning these derivatives as promising candidates in drug discovery. The unique properties of the CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. This technical guide provides an in-depth analysis of the anticancer and anti-inflammatory activities of trifluoromethyl phenylacetic acid derivatives and related compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Quantitative Biological Activity Data
The biological activities of various trifluoromethyl-containing heterocyclic derivatives, which share structural similarities with trifluoromethyl phenylacetic acid derivatives, have been evaluated against several cancer cell lines and in models of inflammation. The following tables summarize the key quantitative data, providing a basis for structure-activity relationship (SAR) studies.
Anticancer Activity
The in vitro anticancer activity of trifluoromethyl-substituted pyrimidine and thiazolo[4,5-d]pyrimidine derivatives is presented in Table 1. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against a range of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Trifluoromethyl-Substituted Heterocyclic Derivatives (IC50 in µM)
| Compound ID | Derivative Class | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | H1975 (Lung) | MGC-803 (Gastric) | HeLa (Cervical) | C32 (Melanoma) | DU145 (Prostate) |
| 17v | Pyrimidine | - | - | - | 2.27[1] | - | - | - | - |
| 5-FU (Control) | Pyrimidine Analog | - | - | - | 9.37[1] | - | - | - | - |
| 5l | Pyrimidine | - | - | 54.94% inhibition at 5 µg/ml[2] | - | - | - | - | - |
| 5n | Pyrimidine | - | - | 51.71% inhibition at 5 µg/ml[2] | - | - | - | - | - |
| 5o | Pyrimidine | - | - | 50.52% inhibition at 5 µg/ml[2] | - | - | - | - | - |
| 5r | Pyrimidine | - | - | 55.32% inhibition at 5 µg/ml[2] | - | - | - | - | - |
| 5v | Pyrimidine | - | - | 64.20% inhibition at 5 µg/ml[2] | - | - | - | - | - |
| Doxorubicin (Control) | Anthracycline | - | - | >90% inhibition at 5 µg/ml[2] | - | - | - | - | - |
| 3b | Thiazolo[4,5-d]pyrimidine | - | - | - | - | - | - | 24.4[3] | - |
| 2e | Thiazolo[4,5-d]pyrimidine | - | - | - | - | - | - | - | - |
| 4a | Thiazolo[4,5-d]pyrimidine | - | - | - | - | - | - | - | - |
| Compound 7 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | 5.8[4] | - | - | - | - | - | - | - |
| Compound 12a | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | 3.6[4] | - | - | - | - | - | - | - |
Note: Some data is presented as percent inhibition at a specific concentration as IC50 values were not provided in the source.
Anti-inflammatory Activity
The in vivo anti-inflammatory activity of certain trifluoromethyl-containing compounds has been assessed using the carrageenan-induced paw edema model in rats. The effective dose required to produce a 50% reduction in edema (ED50) is a key measure of potency.
Table 2: In Vivo Anti-inflammatory Activity of Trifluoromethyl-Containing Compounds
| Compound | Animal Model | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) |
| Ellagic Acid | Rat | 8.41[5] | Indomethacin | 5[5] |
| Hybrid Compound 9 | Mouse | < 10 | Diclofenac | > 100[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key assays used to evaluate the biological activity of trifluoromethyl phenylacetic acid derivatives.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) λ-carrageenan solution in sterile saline
-
Test compound and vehicle (e.g., saline, DMSO)
-
Plethysmometer
-
Intraperitoneal (i.p.) injection needles and syringes
Procedure:
-
Acclimatize rats to the experimental conditions for at least one week.
-
Fast the rats overnight before the experiment with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg) is used as a positive control.[5]
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[5][7]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.[5]
-
The degree of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.
-
The ED50 value, the dose that causes a 50% reduction in edema, can be determined from the dose-response curve.[5]
NF-κB Luciferase Reporter Assay
This in vitro assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Objective: To quantify the inhibition of NF-κB transcriptional activity by a test compound.
Materials:
-
HeLa cells stably transfected with an NF-κB-luciferase reporter construct (e.g., HeLa 57A cells).[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound and vehicle (e.g., DMSO).
-
An NF-κB activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)).[9][10]
-
Luciferase Assay System (including cell lysis buffer and luciferase substrate).
-
96-well opaque plates.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well opaque plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for a specified period (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., 1.5 nM PMA) for a defined incubation time (e.g., 22-24 hours).[10]
-
After incubation, wash the cells with PBS and then lyse the cells by adding cell lysis buffer.[8]
-
Transfer the cell lysate to a new opaque 96-well plate.
-
Add the luciferase assay reagent to each well.[8]
-
Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.
-
The percentage inhibition of NF-κB activation is calculated for each compound concentration relative to the stimulated vehicle control.
-
The IC50 value, the concentration that causes a 50% inhibition of NF-κB activation, can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Trifluoromethyl phenylacetic acid derivatives likely exert their biological effects by modulating key signaling pathways involved in cell proliferation and inflammation. The following diagrams, generated using the DOT language, illustrate the EGFR and NF-κB signaling pathways, which are putative targets for these compounds.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.
Caption: Putative inhibition of the EGFR signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
Caption: Putative inhibition of the NF-κB signaling pathway.
Conclusion
Trifluoromethyl phenylacetic acid derivatives and related heterocyclic compounds represent a promising class of molecules with significant potential for the development of novel anticancer and anti-inflammatory agents. The data and protocols presented in this guide offer a solid foundation for further research and development in this area. Future studies should focus on expanding the SAR to a wider range of derivatives, elucidating the precise molecular targets and mechanisms of action, and optimizing the pharmacokinetic properties to identify lead candidates for clinical development. The strategic incorporation of the trifluoromethyl group continues to be a valuable tool in medicinal chemistry, paving the way for the discovery of next-generation therapeutics.
References
- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
The Multifaceted Mechanisms of Fluorinated Phenylacetic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated phenylacetic acids and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The introduction of fluorine atoms into the phenylacetic acid scaffold profoundly influences their physicochemical properties, such as lipophilicity and metabolic stability, leading to enhanced potency and selectivity for various molecular targets. This technical guide provides an in-depth exploration of the core mechanisms of action for these compounds, supported by detailed experimental protocols, quantitative data, and visual pathway diagrams to facilitate further research and drug development.
Core Mechanisms of Action
Fluorinated phenylacetic acids exert their effects through modulation of several key biological pathways. The primary mechanisms identified include inhibition of enzymes involved in the inflammatory cascade, modulation of neurotransmitter receptors, and disruption of fundamental cellular processes.
Inhibition of Cyclooxygenase (COX) Enzymes
A prominent mechanism of action for many fluorinated phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] This inhibition is central to their anti-inflammatory effects.[1] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
| Compound Class | Example Compound | IC50 (µM) for COX-2 | Assay Type |
| Phenylacetic Acid Derivatives | Celecoxib (Control) | 0.45 | Fluorometric |
Note: Data is representative and may vary based on specific compound structures and assay conditions.[3]
Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[2]
Materials:
-
96-well white opaque plate
-
Fluorometric plate reader
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds (fluorinated phenylacetic acids)
-
Positive control inhibitor (e.g., Celecoxib)
Procedure:
-
Reagent Preparation: Prepare a 10X solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer. Reconstitute the COX-2 enzyme with sterile water. Prepare the Arachidonic Acid/NaOH solution by adding NaOH to the Arachidonic Acid vial, vortexing, and then diluting with COX Assay Buffer.
-
Assay Plate Setup:
-
Sample Wells [S]: Add 10 µl of the diluted test inhibitor.
-
Enzyme Control Wells [EC]: Add 10 µl of Assay Buffer.
-
Inhibitor Control Wells [IC]: Add 10 µl of the diluted positive control inhibitor.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Reaction Initiation: Add the reaction mix to all wells. Add the reconstituted COX-2 enzyme to the [S], [EC], and [IC] wells.
-
Incubation: Incubate the plate for 5-10 minutes at 25°C, protected from light.
-
Measurement: Immediately before reading, add the diluted Arachidonic Acid/NaOH solution to all wells to initiate the reaction. Measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each test compound concentration relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration.[3]
Dual Inhibition of 5-Lipoxygenase (5-LOX)
Certain fluorinated phenylacetic acid derivatives have been shown to exhibit dual inhibitory activity against both COX enzymes and 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.
Caption: Inhibition of the 5-Lipoxygenase (5-LOX) Pathway.
Principle: This assay measures the ability of a compound to inhibit the 5-lipoxygenase-catalyzed oxidation of a substrate, which can be monitored spectrophotometrically.
Materials:
-
UV/Vis spectrophotometer
-
Soybean lipoxygenase
-
Sodium linoleate (substrate)
-
Potassium phosphate buffer (pH 9.0)
-
Test compounds
-
Positive control inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)
Procedure:
-
Reagent Preparation: Prepare a solution of soybean lipoxygenase in potassium phosphate buffer. Prepare a solution of sodium linoleate in the same buffer. Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a cuvette, combine the sodium linoleate solution with either the test compound solution or the vehicle control.
-
Reaction Initiation: Initiate the reaction by adding the soybean lipoxygenase solution to the cuvette.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 6 minutes). This absorbance change corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the initial rate of the reaction for both the control and the inhibitor-treated samples. The percent inhibition is calculated based on the reduction in the reaction rate. IC50 values are determined by testing a range of inhibitor concentrations.[4]
Modulation of GABA-A and NMDA Receptors
Some fluorinated phenylacetic acid derivatives act as hypnotic agents by modulating the activity of key neurotransmitter receptors in the central nervous system, namely the GABA-A and NMDA receptors.
Caption: Modulation of Neurotransmitter Receptors.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the benzodiazepine site on the GABA-A receptor.[5]
Materials:
-
Rat brain membrane preparation
-
[3H]Flunitrazepam (radioligand)
-
Test compounds
-
Non-specific binding control (e.g., Diazepam)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in cold Tris-HCl buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Assay:
-
Total Binding: Incubate the membrane preparation with [3H]Flunitrazepam.
-
Non-specific Binding: Incubate the membrane preparation with [3H]Flunitrazepam in the presence of a high concentration of unlabeled Diazepam.
-
Competitive Binding: Incubate the membrane preparation with [3H]Flunitrazepam and varying concentrations of the test compound.
-
-
Incubation: Incubate all samples at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 of the test compound is determined from the competitive binding curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[5][6]
Anticancer Activity
Fluorinated phenylacetic acid derivatives have also demonstrated potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.
Caption: Workflow for Evaluating Anticancer Activity.
| Compound | Cell Line | IC50 (µM) |
| 2b | PC3 (Prostate Carcinoma) | 52 |
| 2c | PC3 (Prostate Carcinoma) | 80 |
| 2c | MCF-7 (Breast Cancer) | 100 |
| Imatinib (Control) | PC3 (Prostate Carcinoma) | 40 |
| Imatinib (Control) | MCF-7 (Breast Cancer) | 98 |
Data is representative of phenylacetamide derivatives, a class related to fluorinated phenylacetic acids.
Principle: This colorimetric assay measures cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt MTS into a colored formazan product.[7][8]
Materials:
-
Human cancer cell lines (e.g., PC3, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated phenylacetic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
MTS Addition: Add MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[7]
Principle: This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in turbidity or fluorescence.[9]
Materials:
-
Purified tubulin
-
General Tubulin Buffer (GTP, glycerol)
-
Fluorescent reporter (e.g., DAPI) or a spectrophotometer for turbidity measurement
-
96-well plate
-
Microplate reader (fluorescence or absorbance)
-
Test compounds
-
Positive control inhibitor (e.g., Nocodazole)
-
Positive control enhancer (e.g., Paclitaxel)
Procedure:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.
-
Assay Plate Setup: Add the test compounds, positive controls, and vehicle control to the wells of a pre-warmed 96-well plate.
-
Reaction Initiation: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity or absorbance at regular intervals over time.
-
Data Analysis: Plot the fluorescence or absorbance values against time to generate polymerization curves. The effect of the test compounds is quantified by analyzing parameters such as the initial rate of polymerization, the maximum polymer mass, and the lag time.[9][10]
Conclusion
Fluorinated phenylacetic acids are a promising class of compounds with diverse mechanisms of action, making them attractive candidates for the development of new therapeutics for a range of diseases, including inflammatory disorders, neurological conditions, and cancer. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient evaluation and characterization of novel fluorinated phenylacetic acid derivatives. Further investigation into the structure-activity relationships and optimization of these compounds will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. academicjournals.org [academicjournals.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the synthesis, properties, and biological activity of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid. This guide consolidates the available data for this compound and presents plausible synthetic methodologies and potential areas of application based on related chemical structures.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the phenyl ring, suggests its potential as a versatile building block in medicinal chemistry and agrochemical synthesis. The presence of multiple halogen substituents can significantly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of the known information about this compound and outlines potential research directions.
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes these properties.
| Property | Value | Source |
| CAS Number | 261763-13-7 | [1][2] |
| Molecular Formula | C₉H₅ClF₄O₂ | [3] |
| Molecular Weight | 256.58 g/mol | |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥97% | Supplier Data |
Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and would require experimental determination for definitive values.
Synthesis and Experimental Protocols
One such potential pathway, adapted from the synthesis of similar compounds, could involve the following key transformations:
-
Diazotization and Sandmeyer-type reaction of a corresponding aniline to introduce the desired chloro and fluoro substituents.
-
Introduction of the acetic acid moiety : This can be achieved through various methods, such as:
-
Grignard reaction : Formation of a Grignard reagent from a brominated precursor, followed by reaction with a suitable electrophile (e.g., diethyl oxalate) and subsequent hydrolysis.
-
Palladium-catalyzed cross-coupling : Reactions like the Suzuki or Heck coupling to introduce a two-carbon side chain that can be subsequently oxidized to the carboxylic acid.
-
Willgerodt-Kindler reaction on an acetophenone precursor.
-
A hypothetical workflow for the synthesis of this compound is depicted below.
General Experimental Considerations (Hypothetical):
-
Starting Material: A plausible starting material could be 2-fluoro-5-(trifluoromethyl)aniline.
-
Chlorination: Introduction of the chlorine atom at the 3-position could be achieved using a suitable chlorinating agent.
-
Bromination: Conversion of the amino group to a bromo group via a Sandmeyer reaction would yield a key intermediate.
-
Grignard Reaction and Carboxylation: The bromo-intermediate could be converted to a Grignard reagent using magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether). This would then be reacted with solid carbon dioxide (dry ice) or diethyl oxalate, followed by acidic workup and hydrolysis to yield the final phenylacetic acid.
Note: This proposed synthesis is illustrative. The actual yields, reaction conditions, and purification methods would require experimental optimization.
Potential Biological Activity and Applications
While there is no direct biological data for this compound, the bioactivity of structurally related compounds provides insights into its potential applications.
-
Agrochemicals: A closely related precursor, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, is described as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides.[4] The trifluoromethyl group is known to enhance the biological activity and stability of such compounds.[4] This suggests that the target phenylacetic acid could also serve as a valuable building block in this field.
-
Pharmaceuticals:
-
Anti-inflammatory Agents: Phenylacetic acid derivatives are the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitutions on the phenyl ring of the target compound could modulate cyclooxygenase (COX) enzyme inhibition or other inflammatory pathways.
-
Anticancer and Antimicrobial Agents: Fluorinated phenylacetic acid derivatives have been investigated for their potential anticancer and antibacterial properties.
-
Enzyme Inhibition: A structurally similar compound, 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid, has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2.[5] This suggests that this compound could also be explored for its effects on metabolic enzymes.
-
Antiparasitic Agents: Phenylacetic acid amides derived from related structures have shown activity against Cryptosporidium.[6]
-
The following diagram illustrates a logical workflow for the investigation of this compound's potential.
Conclusion
This compound is a chemical intermediate with significant potential for the development of new agrochemicals and pharmaceuticals. While specific literature on this compound is currently limited, its structural features and the known activities of related molecules suggest that it is a promising candidate for further research. The synthesis of this compound is feasible through established organic chemistry methodologies. Future studies should focus on the experimental validation of its synthesis, thorough characterization of its properties, and comprehensive screening for biological activity to unlock its full potential in various applications.
References
- 1. 261763-13-7|this compound|BLD Pharm [bldpharm.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. Page loading... [guidechem.com]
- 4. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]
- 5. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Background of Substituted Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylacetic acids represent a cornerstone class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Their discovery and subsequent development have been pivotal in the management of pain and inflammation. This technical guide provides a comprehensive overview of the historical background, key discoveries, and synthetic evolution of these compounds. It details experimental protocols for their synthesis and biological evaluation, presents quantitative structure-activity relationship data, and elucidates their primary mechanism of action through the inhibition of cyclooxygenase (COX) enzymes and other emerging pathways.
Historical Background and Discovery
The journey of substituted phenylacetic acids is intrinsically linked to the quest for effective anti-inflammatory and analgesic agents. Phenylacetic acid (PAA) itself is a naturally occurring compound, known for its role as a plant auxin and its antimicrobial properties.[1] The therapeutic potential of its derivatives began to be realized in the mid-20th century, leading to the development of some of the most widely used pharmaceuticals.
A pivotal moment in this discovery timeline was the synthesis of diclofenac in 1973 by Alfred Sallmann and Rudolf Pfister.[2] Diclofenac, a 2-(2,6-dichloroanilino) phenylacetic acid, emerged as a potent anti-inflammatory and analgesic agent.[3][4] This discovery was part of a broader effort to develop NSAIDs with improved efficacy and tolerability compared to earlier drugs like aspirin. The core phenylacetic acid scaffold has since been a versatile template for the design of numerous other NSAIDs, including ibuprofen , naproxen , ketorolac , aceclofenac , and fenbufen .[5][6] These compounds have become indispensable tools in the treatment of a wide range of conditions, from acute pain to chronic inflammatory diseases like rheumatoid arthritis and osteoarthritis.[3]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for most substituted phenylacetic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[9][10]
-
COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.
By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The differential inhibition of COX-1 and COX-2 is a critical factor in the safety profile of these drugs, with selective COX-2 inhibition being a strategy to reduce gastrointestinal side effects.
Below is a diagram illustrating the prostaglandin synthesis pathway and the point of intervention by substituted phenylacetic acid NSAIDs.
Beyond COX inhibition, some substituted phenylacetic acids, notably diclofenac, are being investigated for other mechanisms of action that may contribute to their analgesic and anti-inflammatory effects. These include the inhibition of thromboxane-prostanoid receptors, effects on arachidonic acid release and uptake, and modulation of lipoxygenase pathways.[3][11]
The downstream signaling of prostaglandins, particularly PGE2, involves a family of G-protein coupled receptors (EP1-EP4), each coupled to different intracellular signaling cascades.
Synthesis of Substituted Phenylacetic Acids
The synthesis of substituted phenylacetic acids has evolved from classical methods to more efficient and greener alternatives. Below are representative experimental protocols for the synthesis of key members of this class.
Synthesis of Diclofenac
A common route to diclofenac involves the Ullmann condensation of 2,6-dichlorobenzoic acid with aniline, followed by a Smiles rearrangement and subsequent hydrolysis. More recent methods, including continuous flow synthesis, have been developed to improve efficiency and reduce waste.[12]
A Representative Laboratory Scale Synthesis:
-
Preparation of 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one: N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide is reacted with aluminum chloride in a solvent like chlorobenzene under heating.[13]
-
Hydrolysis to Diclofenac Sodium: The resulting indolinone is hydrolyzed with sodium hydroxide in a suitable solvent such as methanol or xylene under reflux. The reaction mixture is then cooled, and the product is isolated by recrystallization.[13]
Synthesis of Ibuprofen
The synthesis of ibuprofen has two well-known industrial processes: the Boots process and the Hoechst (or BHC) process. The Boots process is a six-step synthesis, while the greener BHC process involves only three steps.
The BHC Process:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride in the presence of a hydrogen fluoride catalyst to form 4-isobutylacetophenone.
-
Hydrogenation: The ketone is hydrogenated using a palladium catalyst to form the corresponding alcohol.
-
Carbonylation: The alcohol is carbonylated in the presence of a palladium catalyst and carbon monoxide to yield ibuprofen.
Synthesis of Aceclofenac
Aceclofenac is often synthesized from diclofenac.
-
Esterification of Diclofenac: Diclofenac is reacted with an appropriate haloacetic acid ester (e.g., tert-butyl bromoacetate) in the presence of a base like triethylamine.[14]
-
Deprotection: The resulting ester is then deprotected, for instance, by using formic acid, to yield aceclofenac.[14]
Synthesis of Fenbufen
The synthesis of fenbufen is typically achieved through a Friedel-Crafts acylation.
-
Friedel-Crafts Acylation: Biphenyl is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a solvent like nitrobenzene or 1,2-dichloroethane.[5]
-
Work-up and Purification: The reaction mixture is quenched with acid and ice, and the crude product is isolated. Purification is typically achieved by dissolving the product in a sodium carbonate solution, filtering, and then re-precipitating with acid.[5]
Quantitative Data
The biological activity of substituted phenylacetic acids is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The ratio of these values (COX-1 IC50 / COX-2 IC50) provides a selectivity index.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | - | - | - |
| Ketorolac | - | - | - |
| Aceclofenac | - | - | - |
| Fenbufen | - | - | - |
| Celecoxib (Reference) | 82 | 6.8 | 12 |
| Indomethacin (Reference) | 0.0090 | 0.31 | 0.029 |
Note: IC50 values can vary depending on the assay conditions. The values presented are representative examples from the literature.[15] A higher selectivity index indicates greater selectivity for COX-2.
| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) |
| Diclofenac | ~50 (oral) | >99 | 1.2 - 2 |
| Ibuprofen | >80 (oral) | 99 | 2 - 2.5 |
| Naproxen | 95 (oral) | >99 | 12 - 17 |
| Ketorolac | 80-100 (oral) | >99 | 4 - 6 |
| Aceclofenac | ~100 (oral) | >99 | ~4 |
| Fenbufen | - | - | 10 - 11 (active metabolite) |
Note: Pharmacokinetic parameters can vary between individuals.
Experimental Protocols for Biological Evaluation
The anti-inflammatory and analgesic properties of substituted phenylacetic acids are evaluated using a variety of in vitro and in vivo assays.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is incubated with the test compound at various concentrations in a suitable buffer.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Product Quantification: The production of prostaglandins (e.g., PGE2) is measured, typically by enzyme immunoassay (EIA) or other sensitive analytical methods.[16][17]
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity is determined.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess acute anti-inflammatory activity.
-
Animal Dosing: The test compound is administered to rodents (typically rats or mice) at a specific dose and route (e.g., oral or intraperitoneal).
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.[18][19]
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[18]
-
Calculation of Inhibition: The percentage inhibition of edema in the treated group is calculated relative to a vehicle-treated control group.
Acetic Acid-Induced Writhing Test in Mice
This is a common in vivo model for evaluating peripheral analgesic activity.
-
Animal Dosing: The test compound is administered to mice.
-
Induction of Pain: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[4][20]
-
Observation: The number of writhes is counted for a specific period after the acetic acid injection.
-
Calculation of Analgesia: The percentage reduction in the number of writhes in the treated group is calculated compared to a control group.
Below is a diagram representing a typical experimental workflow for evaluating a novel substituted phenylacetic acid derivative.
Conclusion
Substituted phenylacetic acids have a rich history and continue to be a vital class of therapeutic agents. Their discovery has profoundly impacted the management of pain and inflammation. Ongoing research continues to refine their synthesis, elucidate their complex mechanisms of action, and develop new derivatives with improved efficacy and safety profiles. This technical guide provides a foundational understanding of these important compounds for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. benchchem.com [benchchem.com]
- 6. WO1999055660A1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]
- 7. jptcp.com [jptcp.com]
- 8. EP1082290B1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]
- 9. Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 14. CN101215243A - Method for preparing aceclofenac - Google Patents [patents.google.com]
- 15. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
Spectroscopic and Analytical Characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid (CAS Number: 261763-13-7). Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data from advanced computational models to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational chemistry methods and provide expected values for key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.8 | Doublet | 1H | Aromatic H |
| ~7.6 | Doublet | 1H | Aromatic H |
| ~3.8 | Singlet | 2H | Methylene (-CH₂) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~170 | Carboxylic acid (-C OOH) |
| ~158 (d, J ≈ 250 Hz) | C -F |
| ~135 | Aromatic C -Cl |
| ~132 | Aromatic C -H |
| ~128 (q, J ≈ 30 Hz) | Aromatic C -CF₃ |
| ~125 (q, J ≈ 270 Hz) | -C F₃ |
| ~122 | Aromatic C -H |
| ~118 | Aromatic C -CH₂ |
| ~35 | Methylene (-C H₂) |
d = doublet, q = quartet. Coupling constants (J) are approximate.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -63 | Singlet | -CF₃ |
| ~ -115 | Singlet | Ar-F |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1620 | Medium | C=C stretch (Aromatic) |
| 1400-1500 | Medium | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-F stretch (Trifluoromethyl) |
| 1100-1200 | Strong | C-F stretch (Aromatic) |
| 1000-1100 | Strong | C-O stretch |
| 700-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 256/258 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 211/213 | [M - COOH]⁺ |
| 187 | [M - CF₃]⁺ |
| 142 | [M - CF₃ - COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard laboratory procedures for the spectroscopic analysis of aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).
-
Use a pulse angle of 30 degrees.
-
Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Perform baseline correction.
-
2.1.2. ¹⁹F NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H and ¹³C NMR.
-
Instrument Setup:
-
Use an NMR spectrometer equipped with a fluorine-capable probe.
-
Tune and match the probe to the ¹⁹F frequency.
-
-
Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling.
-
Set the spectral width to cover the expected range for fluorinated organic compounds (e.g., +50 to -250 ppm).
-
Use an external reference standard such as CFCl₃ (0 ppm) or a secondary standard.
-
-
Data Processing: Process the data as described for ¹H and ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative ([M-H]⁻).
-
Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Technical Guide: Physicochemical Properties of Phenylacetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an overview of the available data regarding the melting point of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid and related compounds. It also outlines a detailed experimental protocol for melting point determination, a critical parameter for compound characterization and purity assessment.
Introduction
This compound is a halogenated aromatic carboxylic acid. Compounds within this chemical class are of interest in medicinal chemistry and materials science due to the influence of halogen and trifluoromethyl substituents on their physicochemical and biological properties. The trifluoromethyl group, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design.[1] Accurate determination of physical properties, such as the melting point, is a fundamental step in the synthesis and characterization of new chemical entities.
Physicochemical Data: Melting Point
| Compound Name | CAS Number | Melting Point (°C) |
| 2-Chloro-5-(trifluoromethyl)phenylacetic acid | 22893-39-6 | 108.0 - 117.0[2] |
| 3,5-Bis(trifluoromethyl)phenylacetic acid | 85068-33-3 | 121 - 123 |
| 2,4,5-Trifluorophenylacetic acid | 209995-38-0 | 121 - 125[3] |
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[4][5] For pure compounds, this transition occurs over a narrow temperature range. Impurities typically lead to a depression and broadening of the melting point range.[6]
Experimental Protocol: Melting Point Determination
The following is a generalized protocol for determining the melting point of a solid organic compound using a modern digital melting point apparatus, such as a Mel-Temp or similar device.
Materials:
-
Solid organic compound sample
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for grinding crystals)
-
Digital melting point apparatus
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the compound is a dry, crystalline solid. If necessary, grind the crystals into a fine powder using a mortar and pestle to ensure uniform packing.
-
Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 1-2 mm high.[4][7]
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Insert the capillary tube containing the sample into the designated slot in the heating block.
-
-
Approximate Melting Point Determination (Rapid Heating):
-
If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20 °C per minute).[6]
-
Observe the sample through the viewing lens and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This will provide an approximate melting range.
-
Allow the apparatus to cool sufficiently before proceeding to the next step.
-
-
Accurate Melting Point Determination (Slow Heating):
-
Prepare a new capillary tube with a fresh sample. Never re-melt a sample, as decomposition may have occurred.[4]
-
Set the starting temperature of the apparatus to about 15-20 °C below the approximate melting point observed in the rapid run.[6]
-
Set a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]
-
Carefully observe the sample as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating and record the temperature at which the last solid crystal melts (T2).
-
The melting point is reported as the range T1 - T2.
-
-
Data Recording and Analysis:
-
Record the observed melting point range. For a pure compound, this range should be narrow (typically 0.5-1.5 °C). A broad melting range often indicates the presence of impurities.
-
If required for calibration or identification, a mixed melting point experiment can be performed.[6] This involves mixing the unknown sample with a known standard and observing the melting point of the mixture.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.
Caption: Workflow for determining the melting point of an organic compound.
References
The Strategic Role of Fluorine in Phenylacetic Acid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid (PAA) and its derivatives represent a core scaffold in medicinal chemistry, found in a variety of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] The strategic incorporation of fluorine into this and other scaffolds has become a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of molecules to enhance their therapeutic potential.
This technical guide provides an in-depth analysis of the multifaceted role of fluorine in phenylacetic acid compounds. It covers the element's impact on physicochemical properties, metabolic stability, and biological activity, supported by quantitative data, experimental protocols, and visualizations of key concepts and workflows.
Impact of Fluorine on Physicochemical Properties
The introduction of fluorine into the phenylacetic acid scaffold can profoundly alter its fundamental chemical properties, which in turn influences its behavior in biological systems.
Electronic Effects and Acidity (pKa)
Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group, thereby increasing the acidity of the molecule (i.e., lowering its pKa). The position of the fluorine atom relative to the acetic acid side chain dictates the magnitude of this effect, with ortho- and para-positions having a more pronounced impact than the meta-position.
Lipophilicity (LogP)
The effect of fluorine on lipophilicity (LogP) is context-dependent. While a single fluorine atom can increase lipophilicity, contributing to better membrane permeability, the introduction of multiple fluorine atoms or fluoroalkyl groups can sometimes decrease it due to the creation of strong molecular dipoles. This modulation is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of Phenylacetic Acid and its Monofluorinated Derivatives
| Compound | pKa | LogP (Predicted) |
| Phenylacetic Acid | 4.31 | 1.41 |
| 2-Fluorophenylacetic Acid | 4.09 | 1.62 |
| 3-Fluorophenylacetic Acid | 4.15 | 1.61 |
| 4-Fluorophenylacetic Acid | 4.26[3] | 1.61 |
| Data sourced from PubChem and ChemicalBook where available.[4][5][6] LogP values are computationally predicted and serve for comparative purposes. |
Enhancement of Metabolic Stability
A primary reason for incorporating fluorine in drug candidates is to enhance their metabolic stability. The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~100 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.
By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine, chemists can effectively block common metabolic pathways, such as aromatic hydroxylation. This leads to several advantages:
-
Increased Half-Life (t½): The drug remains in the system for a longer duration, potentially allowing for less frequent dosing.
-
Improved Oral Bioavailability: Reduced first-pass metabolism in the liver means more of the active drug reaches systemic circulation.
-
Reduced Formation of Reactive Metabolites: Blocking certain metabolic pathways can prevent the formation of toxic or immunogenic byproducts.
While specific data for fluorinated phenylacetic acids is not abundant in the public domain, studies on other fluorinated molecules consistently demonstrate this principle. For example, fluorination is a known strategy to enhance the metabolic stability of compounds by blocking sites susceptible to oxidative metabolism.[7]
Table 2: Representative Metabolic Stability Data
| Compound Class | Modification | Result | Reference |
|---|---|---|---|
| Piperidine Analogues | Replacement of piperazine with piperidine | Improved metabolic stability in rat liver microsomes | [8] |
| Risperidone Analogue | Aromatic Fluorination (9-fluororisperidone) | Significantly more metabolically stable than risperidone | [7] |
| δ-Tocotrienol Derivative | Fluorination of terminal methyl groups | Unexpectedly rapid enzymatic C-F bond hydrolysis | [9] |
| This table illustrates the principle of using fluorine to modulate metabolic stability, though it is not specific to phenylacetic acid. The outcome is highly structure-dependent. |
Modulation of Biological Activity
Fluorine substitution can directly influence a molecule's interaction with its biological target, affecting potency and selectivity.
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of the molecule, potentially locking it into a bioactive conformation that binds more tightly to the target receptor or enzyme.
-
Altered Binding Interactions: The polarized C-F bond can participate in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket. It can also act as a hydrogen bond acceptor in some contexts.
-
Target Selectivity: As seen with NSAIDs, many of which are derived from acetic acid scaffolds, the goal is often to selectively inhibit the COX-2 isoenzyme over COX-1 to reduce gastrointestinal side effects.[2][10] Strategic fluorination can alter the binding mode and contribute to this selectivity. For instance, diclofenac, a phenylacetic acid derivative, is a potent NSAID that binds to the active site of COX enzymes.[1]
Table 3: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substitution on N-phenyl ring | Cell Line | IC50 (µM) |
|---|---|---|---|
| 2b | 3-Nitro | PC3 (Prostate) | 52[11][12][13] |
| 2c | 4-Nitro | PC3 (Prostate) | 80[11][12][13] |
| 2c | 4-Nitro | MCF-7 (Breast) | 100[11][12][13] |
| Imatinib (Ref.) | - | PC3 (Prostate) | 40[11][12][13] |
| Imatinib (Ref.) | - | MCF-7 (Breast) | 98[11][12][13] |
| Data from a study on fluorophenylacetamide derivatives demonstrating the biological activity of this scaffold.[11][12][13] |
Visualizations: Workflows and Relationships
Visual diagrams help clarify the complex relationships and processes in drug discovery involving fluorinated compounds.
Caption: Impact of fluorine substitution on drug properties.
Caption: Workflow for development of fluorinated PAA derivatives.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by an NSAID.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel fluorinated phenylacetic acid compounds.
General Synthesis of Fluorophenylacetic Acids
A common route involves a diazotization-addition reaction followed by hydrolysis.[14]
-
Step 1: Diazotization-Addition:
-
A substituted fluoroaniline (e.g., 3-fluoroaniline, 1.0 eq) is dissolved in an acidic solution (e.g., 32% HCl).
-
The mixture is cooled to between -5 and 5°C.
-
A phase transfer catalyst (e.g., tetramethylammonium chloride) and a copper catalyst (e.g., copper chloride) are added.
-
A solution of vinylidene chloride in a suitable solvent (e.g., acetone) is added dropwise.
-
A solution of a diazotizing agent (e.g., Isopropyl Nitrite) is added slowly while maintaining the low temperature.
-
The reaction is allowed to proceed for several hours, after which it is quenched. The intermediate product, a 1-(2,2,2-trichloroethyl)-fluorobenzene derivative, is extracted and purified.[14]
-
-
Step 2: Hydrolysis:
-
The intermediate trichloroethyl derivative (1.0 eq) is added dropwise to a hot (80-95°C) concentrated acid solution (e.g., 25% HCl).
-
The mixture is refluxed for 8 hours.
-
Upon cooling, the reaction is quenched with ice water.
-
The resulting solid fluorophenylacetic acid is isolated by filtration, washed, and can be further purified by recrystallization from a suitable solvent like toluene.[14]
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[15][16][17]
-
Materials:
-
Pooled liver microsomes (human, rat, or mouse).[15]
-
Phosphate buffer (100 mM, pH 7.4).[16]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control compounds (e.g., Dextromethorphan, Midazolam).[15]
-
Acetonitrile with an internal standard for quenching.
-
-
Protocol:
-
Prepare the incubation mixture in a 96-well plate containing phosphate buffer and liver microsomes (final concentration ~0.5 mg/mL).[18]
-
Add the test compound to the mixture to achieve a final concentration of 1-2 µM.[15][16]
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[15][16]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time.[15][19]
-
COX Inhibition Assay (Fluorometric)
This assay screens for inhibitors of COX-1 and COX-2 based on the detection of Prostaglandin G2, an intermediate product.[20][21]
-
Materials:
-
Recombinant human COX-1 or COX-2 enzyme.
-
COX Assay Buffer.
-
Heme (cofactor).
-
Fluorometric probe (e.g., Amplex™ Red).
-
Arachidonic Acid (substrate).
-
Known inhibitor for control (e.g., Celecoxib for COX-2).[20]
-
96-well white opaque plate.
-
-
Protocol:
-
To appropriate wells, add the test inhibitor at various concentrations. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (known inhibitor).[20]
-
Prepare a reaction mix containing COX Assay Buffer, Heme, and the fluorometric probe.
-
Add the appropriate enzyme (COX-1 or COX-2) to all wells except the background control.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[20]
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by plotting inhibition versus inhibitor concentration.[22]
-
Conclusion
The incorporation of fluorine into the phenylacetic acid scaffold is a powerful and versatile strategy in drug discovery. By leveraging fluorine's unique electronic and steric properties, researchers can systematically enhance a compound's acidity, modulate its lipophilicity, block metabolic soft spots, and refine its interaction with biological targets. These modifications collectively contribute to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The methodologies and principles outlined in this guide provide a framework for the rational design and evaluation of next-generation therapeutics based on fluorinated phenylacetic acid cores.
References
- 1. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. p-Fluorophenylacetic acid(405-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluorophenylacetic acid [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. Non steroidal anti-inflammatory drugs | PPTX [slideshare.net]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 15. mercell.com [mercell.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. bioivt.com [bioivt.com]
- 18. mttlab.eu [mttlab.eu]
- 19. mdpi.com [mdpi.com]
- 20. assaygenie.com [assaygenie.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Guide to Its Electronic and Steric Effects in Drug Design
Abstract: The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal chemistry, prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of drug candidates. Its strong electron-withdrawing nature and significant steric bulk allow for the fine-tuning of a molecule's acidity, lipophilicity, metabolic stability, and binding interactions. This technical guide provides an in-depth analysis of the electronic and steric effects of the trifluoromethyl group, offering quantitative data, detailed experimental protocols for property measurement, and logical workflows to guide its strategic incorporation in drug design.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, an effect that stems from the high electronegativity of its three fluorine atoms.[1] This strong inductive effect (-I) significantly alters the electronic distribution within a molecule, impacting acidity, basicity, and interactions with biological targets.[2][3]
Impact on Acidity and Basicity
The potent electron-withdrawing nature of the CF₃ group significantly increases the acidity of nearby protons. For example, replacing a methyl group with a trifluoromethyl group on a pyridine ring can decrease the pKa of the conjugate acid by several units, making the pyridine less basic.[4] This modulation is critical for optimizing the ionization state of a drug at physiological pH, which in turn affects solubility, permeability, and target engagement.
Quantitative Electronic Parameters
The electronic influence of a substituent is often quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing effect of a group on an aromatic ring. The CF₃ group possesses strongly positive σ values, indicating its powerful electron-withdrawing character through both inductive and resonance effects.
| Parameter | Symbol | Value | Description |
| Hammett Meta Constant | σ_m_ | 0.43 - 0.46 | Measures the inductive electron-withdrawing effect from the meta position. |
| Hammett Para Constant | σ_p_ | 0.53 - 0.54 | Measures the combined inductive and resonance electron-withdrawing effect from the para position. |
| Hansch Lipophilicity Parameter | π | +0.88 | Quantifies the contribution of the substituent to the overall lipophilicity of a molecule.[3][5] |
Table 1: Key Electronic and Physicochemical Parameters of the Trifluoromethyl Group.
Steric Effects of the Trifluoromethyl Group
The CF₃ group is sterically demanding, being significantly larger than a hydrogen or fluorine atom and often compared in size to an ethyl or isopropyl group.[3][6][7] This steric bulk can be strategically employed to influence molecular conformation, fill hydrophobic binding pockets, and shield adjacent functional groups from metabolic enzymes.
Quantitative Steric Parameters
Several parameters are used to quantify the size and steric influence of the CF₃ group.
| Parameter | Symbol | Value | Description |
| Van der Waals Radius | r_v_ | 2.22 Å | Represents the effective radius of the group in non-bonded interactions. |
| A-Value | A | 2.1 - 2.4 kcal/mol | A measure of the steric bulk, representing the conformational energy preference in a cyclohexane ring. |
| Molar Refractivity | MR | 5.02 cm³/mol | Relates to the volume and polarizability of the group. |
Table 2: Key Steric Parameters of the Trifluoromethyl Group.
Modulation of Physicochemical Properties
The unique electronic and steric properties of the CF₃ group translate into powerful effects on key drug-like properties, including lipophilicity and metabolic stability.
Lipophilicity
The trifluoromethyl group is highly lipophilic, a property that generally enhances a molecule's ability to cross biological membranes.[2][8] The Hansch lipophilicity parameter (π) for the CF₃ group is +0.88, indicating its significant contribution to increasing a molecule's partition coefficient (logP).[3][5] However, the overall impact on lipophilicity can be complex, as the group's inductive effect can alter the acidity of nearby hydrogen bond donors, potentially influencing solubility in nuanced ways.[9]
Metabolic Stability
One of the most valuable applications of the CF₃ group is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][10] Strategically placing a CF₃ group at a known site of metabolic oxidation—a "metabolic hotspot"—can effectively block this pathway, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[10][11] This "metabolic switching" is a widely used strategy in drug optimization.[10][12]
Strategic Applications in Drug Design
The strategic incorporation of a trifluoromethyl group is a key tactic in lead optimization. This often involves its use as a bioisostere for other chemical groups to improve a compound's overall profile.
Bioisosteric Replacement
A bioisostere is a chemical substituent that can be interchanged with another group to create a new compound with similar biological properties. The CF₃ group is a common bioisostere for methyl, chloro, and even nitro groups.[3][13][14] Replacing a metabolically labile methyl group with a stable CF₃ group is a classic tactic to block oxidation.[12]
Case Studies: Celecoxib and Sitagliptin
The impact of the CF₃ group is evident in numerous marketed drugs. In the anti-inflammatory drug Celecoxib , the CF₃ group contributes to the selective binding to the COX-2 enzyme. A celecoxib analogue where the CF₃ group is retained but COX-2 inhibitory activity is abolished still shows potent anti-inflammatory effects, highlighting the group's role in COX-2-independent pathways.[15][16] In the anti-diabetic drug Sitagliptin , the trifluoromethyl group enhances potency and metabolic stability, contributing to its efficacy and favorable pharmacokinetic profile.[17]
Experimental Protocols
Accurate determination of the physicochemical properties imparted by the CF₃ group is essential for quantitative structure-activity relationship (QSAR) studies.
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant by measuring pH changes in a solution upon the incremental addition of a titrant (acid or base).
Methodology:
-
Preparation: A 1 mM solution of the test compound is prepared.[18] Standardized solutions of 0.1 M HCl and 0.1 M NaOH are used as titrants. The ionic strength of the solution is kept constant using 0.15 M KCl.[18]
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[18]
-
Titration: The sample solution is made acidic (pH ~2) with HCl and then titrated with NaOH. The pH is recorded at regular intervals of titrant addition until the pH stabilizes around 12.[18]
-
Analysis: The pKa is determined from the titration curve. One common approach is the "half-volume method," where the pH at the point where half of the titrant volume required to reach the equivalence point has been added is equal to the pKa.[19][20] The experiment is typically performed in triplicate to ensure accuracy.[18]
Determination of Lipophilicity (logP) by the Shake-Flask Method
The shake-flask method is the gold standard for measuring the partition coefficient of a compound between two immiscible phases, typically n-octanol and water.[21][22]
Methodology:
-
Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[21][23]
-
Sample Preparation: A stock solution of the test compound is prepared (e.g., 10 mM in DMSO).[21]
-
Partitioning: The test compound is added to a mixture of the pre-saturated n-octanol and buffer. The mixture is shaken vigorously until equilibrium is reached.[22]
-
Phase Separation & Analysis: The mixture is centrifuged to ensure complete phase separation. The concentration of the compound in each phase is then determined using an appropriate analytical technique, such as liquid chromatography (LC) or UV-Vis spectroscopy.[22][24]
-
Calculation: The logP (or logD at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Hammett Constants
Hammett constants are typically derived from the acid dissociation constants (Ka) of a series of meta- or para-substituted benzoic acids.
Methodology:
-
Reference Reaction: The pKa of unsubstituted benzoic acid (pKa₀) and a series of substituted benzoic acids (pKaₓ) are determined experimentally, often via titration in a consistent solvent system (e.g., 70:30 ethanol-water).[25][26]
-
Hammett Equation: The Hammett equation is defined as log(Kₓ/K₀) = ρσ, which can be rewritten as pKa₀ - pKaₓ = ρσ.[25]
-
Calculation: For the reference reaction (ionization of benzoic acids in water at 25°C), the reaction constant (ρ) is defined as 1.00. Therefore, the substituent constant (σ) can be calculated directly: σ = pKa₀ - pKaₓ.[25][27]
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its profound electronic and steric effects allow for the rational modulation of a wide range of properties critical for drug efficacy and safety. By understanding the quantitative parameters that define these effects and applying robust experimental methods to measure them, researchers can strategically deploy the CF₃ group to block metabolic liabilities, enhance binding affinity, and ultimately design superior therapeutic agents.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Metabolism | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. LogP / LogD shake-flask method [protocols.io]
- 22. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 23. researchgate.net [researchgate.net]
- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. web.viu.ca [web.viu.ca]
- 26. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 27. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The synthetic route is a two-step process commencing with the Friedel-Crafts acylation of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene to yield the key intermediate, 3-chloro-2-fluoro-5-(trifluoromethyl)acetophenone. This intermediate is subsequently converted to the target phenylacetic acid derivative via the Willgerodt-Kindler reaction, followed by hydrolysis of the resulting thioamide. This document offers comprehensive experimental procedures, data presentation, and visual workflows to guide researchers in the successful synthesis of this compound.
Chemical Data Summary
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene | 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene | 350-30-1 | C₇H₃ClF₄ | 198.55 | Liquid | N/A |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)acetophenone | 1-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-one | N/A | C₉H₅ClF₄O | 240.58 | Solid (Predicted) | N/A |
| 2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethanethioamide | 2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethanethioamide | N/A | C₉H₆ClF₄NS | 285.66 | Solid (Predicted) | N/A |
| This compound | 2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)acetic acid | 261763-13-7 | C₉H₅ClF₄O₂ | 270.58 | Solid | Not available |
Experimental Protocols
Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)acetophenone via Friedel-Crafts Acylation
This procedure outlines the synthesis of the acetophenone intermediate from 1-chloro-2-fluoro-4-(trifluoromethyl)benzene using a Friedel-Crafts acylation reaction.
Materials:
-
1-Chloro-2-fluoro-4-(trifluoromethyl)benzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
To this mixture, add 1-chloro-2-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-chloro-2-fluoro-5-(trifluoromethyl)acetophenone.
Step 2: Synthesis of this compound via Willgerodt-Kindler Reaction and Hydrolysis
This protocol describes the conversion of the acetophenone intermediate to the final phenylacetic acid product.
Part A: Willgerodt-Kindler Reaction
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)acetophenone
-
Sulfur powder
-
Morpholine
-
Toluene or another high-boiling solvent
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine 3-chloro-2-fluoro-5-(trifluoromethyl)acetophenone (1.0 equivalent), sulfur powder (2.5 equivalents), and morpholine (3.0 equivalents).
-
Heat the mixture to reflux (typically 130-140 °C) and maintain for 12-24 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
Part B: Hydrolysis of the Thioamide
Materials:
-
Crude thioamide from Part A
-
Sulfuric acid (H₂SO₄), concentrated or aqueous solution (e.g., 50%)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
To the crude reaction mixture from Part A, add an aqueous solution of sulfuric acid (e.g., 50%).
-
Heat the mixture to reflux for 6-12 hours to hydrolyze the thioamide intermediate.
-
Cool the reaction mixture and extract with diethyl ether or ethyl acetate.
-
Wash the organic extract with water and then extract the desired carboxylic acid into an aqueous phase using a saturated NaHCO₃ solution.
-
Separate the aqueous layer and acidify to a pH of approximately 2 with concentrated HCl.
-
The precipitated solid is the crude this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Workflow for the synthesis of the acetophenone intermediate.
Caption: Conversion of the intermediate to the final product.
Application Notes and Protocols for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid is a valuable substituted phenylacetic acid derivative for researchers in organic synthesis, particularly those engaged in the development of novel pharmaceuticals and agrochemicals. The strategic placement of chloro, fluoro, and trifluoromethyl groups on the phenyl ring imparts unique electronic and steric properties to the molecule. The trifluoromethyl group, a common feature in many modern drugs, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] This application note provides an overview of the key applications of this compound and detailed protocols for its use in common synthetic transformations.
The carboxylic acid moiety serves as a versatile handle for a variety of chemical modifications, most notably amide bond formation and esterification. These reactions allow for the incorporation of the 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl motif into a diverse range of molecular scaffolds, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
Key Applications
The primary utility of this compound in organic synthesis lies in its function as a building block for more complex molecules. Its derivatives have been investigated for a range of biological activities. The core applications revolve around the reactivity of the carboxylic acid group.
-
Amide Bond Formation: Coupling with a wide array of primary and secondary amines to generate corresponding amides. This is a cornerstone of medicinal chemistry for the synthesis of new chemical entities.
-
Esterification: Reaction with various alcohols to produce esters, which can be final products or serve as protecting groups or prodrugs.
-
Precursor for Bioactive Molecules: Utilized in the synthesis of potential therapeutic agents and agrochemicals. The unique substitution pattern of the aromatic ring is designed to confer specific biological properties.[2][3]
Data Presentation
While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following table presents representative data for the amide coupling of a closely related analog, 3-chloro-5-(trifluoromethyl)phenylacetic acid, which demonstrates the feasibility and expected outcomes of such transformations.
| Amine Substrate | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 4-[1,2,4]triazolo[4,3-b]pyridazin-6-ylpiperazine | Not Specified | Not Specified | Not Specified | Not Specified | 48 |
Data adapted from a study on related aryl acetamide triazolopyridazines.
Experimental Protocols
The following protocols are detailed methodologies for key reactions involving this compound. These are based on well-established synthetic procedures for similar phenylacetic acid derivatives.
Protocol 1: Amide Coupling via HATU Activation
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Finally, add HATU (1.1-1.5 equivalents) portion-wise while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Amide Coupling using EDC and HOBt
This protocol provides an alternative method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt
-
DIPEA or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add the amine (1.1 equivalents) to the solution.
-
Add HOBt (1.2 equivalents) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.5 equivalents) to the stirred solution.
-
Slowly add EDC hydrochloride (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[1][7][8][9]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Anhydrous solvent (e.g., toluene or excess alcohol)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Combine this compound (1.0 equivalent) and a large excess of the desired alcohol (which can also serve as the solvent) in a round-bottom flask. Alternatively, an inert solvent like toluene can be used.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and maintain for several hours (4-24 hours), monitoring by TLC. A Dean-Stark apparatus can be used if an inert solvent like toluene is used to remove the water formed during the reaction and drive the equilibrium towards the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude ester by flash column chromatography or distillation.
Visualizations
Caption: Synthetic workflow utilizing the title compound.
Caption: Generalized mechanism of amide bond formation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. cerritos.edu [cerritos.edu]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic Acid as a Versatile Building Block in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid and its close structural analogs as key building blocks in the synthesis of novel therapeutic agents. The unique substitution pattern of this phenylacetic acid derivative, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, along with chloro and fluoro substituents that modulate electronic properties and provide vectors for further chemical modification, makes it a valuable scaffold in medicinal chemistry.
Herein, we explore its application in the development of two distinct classes of therapeutic agents: microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for inflammatory diseases and novel anti-protozoal agents against Cryptosporidium.
Application in the Development of mPGES-1 Inhibitors
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a central mediator of pain, fever, and inflammation. Selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory conditions such as rheumatoid arthritis, with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).
A potent and selective mPGES-1 inhibitor, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, utilizes a core structure derived from a closely related aniline, 3-fluoro-5-(trifluoromethyl)aniline. The corresponding phenylacetic acid can be readily converted to the necessary amide, highlighting the utility of this substitution pattern.
Quantitative Data: In Vitro Potency of a Lead mPGES-1 Inhibitor
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| 17d | mPGES-1 | Enzyme Assay | 8 | [3] |
| mPGES-1 | A549 Cell-Based Assay | 16.24 | [3] | |
| mPGES-1 | Human Whole Blood Assay | 249.9 | [3] | |
| Guinea Pig mPGES-1 | Enzyme Assay | 10.79 | [3] |
Experimental Protocol: Synthesis of a N-(3-fluoro-5-(trifluoromethyl)phenyl) Amide-Containing mPGES-1 Inhibitor
This protocol outlines the key amide coupling step in the synthesis of the mPGES-1 inhibitor, compound 17d .
Materials:
-
2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxylic acid
-
3-fluoro-5-(trifluoromethyl)aniline
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid intermediate (1 equivalent) in anhydrous DMF, add 3-fluoro-5-(trifluoromethyl)aniline (1.2 equivalents) and DIPEA (3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add COMU (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Application in the Development of Anti-Cryptosporidium Agents
Cryptosporidium is a protozoan parasite that causes severe diarrheal disease, particularly in immunocompromised individuals and children. There is a pressing need for new, effective treatments. Aryl acetamide triazolopyridazines have emerged as a promising class of inhibitors of Cryptosporidium growth. Structure-activity relationship (SAR) studies have highlighted the importance of the substitution pattern on the phenylacetic acid moiety for potent anti-parasitic activity.
Quantitative Data: SAR of Phenylacetic Acid Derivatives as Cryptosporidium Inhibitors
The following table summarizes the in vitro potency of various phenylacetic acid-derived aryl acetamide triazolopyridazines against Cryptosporidium parvum.
| Compound ID | Phenylacetic Acid Substitution | EC50 (µM) | Reference |
| 75 | 3,5-dichloro | 1.2 | [4] |
| 76 | 3-chloro-5-fluoro | Similar to 75 | [4] |
| 77 | 3,5-difluoro | ~6.0 (5-fold decrease vs 75) | [4] |
| 78 | 3-chloro-5-(trifluoromethyl) | ~0.6 (2-fold increase vs 75) | [4] |
| 79 | 3,5-bis(trifluoromethyl) | ~0.4 (3-fold increase vs 75) | [4] |
| 72 | 2-fluoro-3-(trifluoromethyl) | >25 | [4] |
| 74 | 2-fluoro-5-(trifluoromethyl) | 15 | [4] |
These data indicate that electron-withdrawing groups at the 3 and 5 positions are generally favorable for activity, with the trifluoromethyl group being particularly beneficial. Substitution at the 2-position is detrimental to potency.
Experimental Protocol: Synthesis of Aryl Acetamide Triazolopyridazines
This protocol describes a general method for the amide coupling of a substituted phenylacetic acid with a piperazine-linked triazolopyridazine core.
Materials:
-
This compound (or other desired phenylacetic acid derivative)
-
1-((1,2,4)triazolo(4,3-b)pyridazin-6-yl)piperazine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylacetic acid (1.1 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and TEA or DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the piperazine-linked triazolopyridazine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final aryl acetamide.
Conclusion
This compound and its close analogs are highly valuable building blocks for the synthesis of pharmacologically active molecules. The presence of multiple halogens and a trifluoromethyl group provides a unique combination of properties that can be exploited to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. The provided protocols offer a starting point for the synthesis of novel inhibitors targeting mPGES-1 and Cryptosporidium, demonstrating the broad applicability of this scaffold in modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Synthetic Transformations of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid is a versatile synthetic building block in medicinal chemistry and materials science. Its structure incorporates several key functional groups: a carboxylic acid amenable to esterification and amidation, and an electron-deficient aromatic ring with a chloro-substituent that can participate in cross-coupling reactions. The presence of fluorine and a trifluoromethyl group can impart unique properties to derivative molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed experimental protocols for three common and useful transformations of this starting material: esterification, amidation, and a Suzuki-Miyaura cross-coupling reaction.
Fischer Esterification: Synthesis of Methyl 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetate
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. This protocol describes the synthesis of the methyl ester, a common derivative for further modification or for use in biological assays. The process typically involves refluxing the carboxylic acid with methanol and a catalytic amount of sulfuric acid[1][2].
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add methanol (20 mL per gram of carboxylic acid).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure methyl ester.
Data Presentation:
| Reagent/Parameter | Molar Eq. | Amount | Time (h) | Temp (°C) | Yield (%) | Purity (HPLC) |
| This compound | 1.0 | 2.58 g (10 mmol) | - | - | - | >98% |
| Methanol | Solvent | 50 mL | - | - | - | - |
| Sulfuric Acid (conc.) | 0.1 | 0.1 mL (1 mmol) | - | - | - | - |
| Reaction Conditions | - | - | 4 | 65 | - | - |
| Product | - | - | - | - | 92 | >99% |
Amide Coupling: Synthesis of N-benzyl-2-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)acetamide
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry[3]. This protocol utilizes a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the reaction between the carboxylic acid and benzylamine.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 20 minutes at room temperature.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography on silica gel to afford the pure amide product.
Data Presentation:
| Reagent/Parameter | Molar Eq. | Amount | Time (h) | Temp (°C) | Yield (%) | Purity (HPLC) |
| This compound | 1.0 | 2.58 g (10 mmol) | - | - | - | >98% |
| EDC | 1.2 | 2.30 g (12 mmol) | - | - | - | - |
| DMAP | 0.1 | 0.12 g (1 mmol) | - | - | - | - |
| Benzylamine | 1.1 | 1.20 mL (11 mmol) | - | - | - | - |
| Reaction Conditions | - | - | 16 | 25 | - | - |
| Product | - | - | - | - | 88 | >99% |
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organoboron compound and an organohalide[4][5]. This protocol describes the coupling of the aryl chloride with phenylboronic acid. The reactivity of aryl chlorides is generally lower than bromides or iodides, often requiring specific ligands and conditions for efficient transformation[4].
Experimental Protocol:
-
To a Schlenk flask, add the methyl ester of this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous dioxane and water (4:1 ratio, 20 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Data Presentation:
| Reagent/Parameter | Molar Eq. | Amount | Time (h) | Temp (°C) | Yield (%) | Purity (HPLC) |
| Methyl 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetate | 1.0 | 2.72 g (10 mmol) | - | - | - | >99% |
| Phenylboronic Acid | 1.5 | 1.83 g (15 mmol) | - | - | - | - |
| K₂CO₃ | 3.0 | 4.14 g (30 mmol) | - | - | - | - |
| Pd(dppf)Cl₂ | 0.05 | 0.37 g (0.5 mmol) | - | - | - | - |
| Reaction Conditions | - | - | 18 | 90 | - | - |
| Product | - | - | - | - | 75 | >98% |
Visualizations
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis, purification, and analysis of derivatives from the starting material.
Key Synthetic Transformations
This diagram outlines the three primary reaction pathways described in this application note, starting from the parent phenylacetic acid.
References
- 1. Buy 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester | 95299-15-3 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
HPLC and NMR analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
An essential aspect of drug discovery and development, as well as quality control in chemical synthesis, is the accurate analytical characterization of novel chemical entities. This document provides detailed application notes and protocols for the analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of the compound.
HPLC Analysis of this compound
High-Performance Liquid Chromatography is a cornerstone technique for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase HPLC method is presented here, which is suitable for the separation of this compound from potential impurities.
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a gradient reverse-phase HPLC method for the purity assessment of the target compound. A C18 column is employed due to its wide applicability for a range of small molecules, including aromatic and halogenated compounds.[1][2]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, binary pump, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Run Time: 25 minutes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation: Purity Analysis
The following table is a template for summarizing the quantitative data obtained from the HPLC analysis for purity determination.
| Peak No. | Retention Time (min) | Peak Area | Area (%) |
| 1 | tR1 | A1 | %A1 |
| 2 (Main) | tR2 | A2 | %A2 |
| 3 | tR3 | A3 | %A3 |
| Total | ΣA | 100.0 |
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
NMR Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR analyses are crucial for verifying the structure of this compound.
Experimental Protocol: NMR Spectroscopy
This protocol provides a general procedure for preparing a sample for NMR analysis and the parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the signal can be referenced to a known fluorine-containing compound.[3]
-
Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
Sample Preparation:
-
Weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing TMS.[4]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[5]
-
Cap the NMR tube securely and label it appropriately.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted NMR spectral data for this compound based on its structure and data from analogous compounds. These values serve as a guide for spectral interpretation.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~7.6 | d | 1H | Ar-H |
| ~7.4 | d | 1H | Ar-H |
| ~3.8 | s | 2H | -CH₂- |
Note: The aromatic protons will likely show coupling to both fluorine atoms, resulting in more complex splitting patterns (e.g., doublet of doublets).
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~158 (d, JCF ≈ 250 Hz) | C-F |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~128 (q, JCF ≈ 4 Hz) | Ar-C |
| ~125 (q, JCF ≈ 30 Hz) | C-CF₃ |
| ~123 (q, JCF ≈ 272 Hz) | -CF₃ |
| ~120 | C-Cl |
| ~40 | -CH₂- |
Note: Carbons in the aromatic ring will exhibit coupling to both the fluorine atom and the trifluoromethyl group, leading to doublets, quartets, or doublet of quartets.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | s | -CF₃ |
| ~ -115 | m | Ar-F |
Note: The chemical shift of the trifluoromethyl group typically appears around -63 ppm relative to CFCl₃.[6] The aromatic fluorine will show coupling to the aromatic protons.
NMR Analysis Workflow
Caption: Workflow for the NMR analysis of this compound.
References
Application Notes and Protocols for Derivatization Reactions of the Phenylacetic Acid Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid and its derivatives are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances. The ability to modify the phenylacetic acid core through various derivatization reactions is fundamental to the discovery and development of new chemical entities with tailored properties. These modifications can influence the molecule's steric and electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.
This document provides detailed application notes and protocols for several key derivatization reactions of the phenylacetic acid core. It is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, offering insights into reaction methodologies, comparative data, and the biological relevance of the resulting derivatives.
Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid moiety of phenylacetic acid is a common strategy to produce prodrugs, enhance solubility, or to protect the carboxylic acid during subsequent synthetic steps. Various methods can be employed, each with its own advantages in terms of reaction conditions, yields, and substrate scope.
Experimental Protocols
Protocol 1.1: Fischer Esterification using Acid Catalysis
This classic method involves the reaction of phenylacetic acid with an alcohol in the presence of a strong acid catalyst.
-
Materials:
-
Phenylacetic acid (1.0 eq)
-
Anhydrous alcohol (e.g., ethanol, 20-50 eq, also serves as solvent)
-
Concentrated sulfuric acid (0.1-0.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve phenylacetic acid in the anhydrous alcohol.
-
Carefully add the concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 1.2: Esterification using Phenylacetic Anhydride and DMAP
This method is highly efficient and proceeds under mild conditions, making it suitable for sensitive substrates.[1]
-
Materials:
-
Alcohol or phenol (1.0 eq)
-
Phenylacetic anhydride (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Pyridine or triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol and DMAP in anhydrous DCM.
-
Add pyridine or triethylamine to the solution.
-
In a separate flask, dissolve phenylacetic anhydride in anhydrous DCM and add it dropwise to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography if needed.
-
Data Presentation: Comparison of Esterification Methods
| Method | Catalyst | Alcohol | Solvent | Time (h) | Yield (%) | Reference |
| Fischer Esterification | H₂SO₄ | Glycerol | Excess Glycerol | 6 | ~80 | [2] |
| Fischer Esterification | Amberlyst-15 | Glycerol | Excess Glycerol | 6 | ~80 | [2] |
| Microwave-assisted | H-β Zeolite | p-Cresol | Solvent-free | 0.17 | >90 | [3] |
| Anhydride Method | DMAP/Pyridine | Various | DCM | 2-4 | High | [1] |
Amidation of the Carboxylic Acid Group
The formation of amides from phenylacetic acid is a critical transformation in the synthesis of many pharmaceuticals. Direct amidation and activation-based methods are commonly employed.
Experimental Protocols
Protocol 2.1: Direct Amidation Catalyzed by Nickel(II) Chloride
This protocol describes an eco-friendly and efficient direct amidation of phenylacetic acid derivatives with amines.[4]
-
Materials:
-
Phenylacetic acid derivative (1.0 eq, 2.0 mmol)
-
Amine (1.2 eq, 2.4 mmol)
-
Nickel(II) chloride (NiCl₂) (10 mol%)
-
Toluene (20 ml)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of the carboxylic acid in toluene, add NiCl₂.
-
Stir the mixture at 80°C for 10 minutes.
-
Add the amine to the reaction mixture.
-
Seal the vessel and stir the mixture for 20 hours at 110°C.
-
Cool the reaction mixture to room temperature and filter to recover the catalyst.
-
Wash the filtrate with 1 M HCl and then saturated NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent in vacuo to obtain the amide.
-
Protocol 2.2: Amidation via Acyl Chloride Formation with Thionyl Chloride
This two-step procedure involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with an amine.
-
Materials:
-
Phenylacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Amine (1.1 eq)
-
Triethylamine or pyridine (1.2 eq)
-
-
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, dissolve phenylacetic acid in anhydrous DCM or toluene.
-
Slowly add thionyl chloride at 0 °C.
-
Reflux the mixture for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude phenylacetyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine and triethylamine or pyridine in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up as described in Protocol 1.2 (steps 5-8) to isolate the amide.
-
Data Presentation: Comparison of Amidation Methods
| Substrate (Acid) | Substrate (Amine) | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 20 | 99.2 | [5] |
| 4-Nitrophenylacetic acid | Benzylamine | NiCl₂ (10 mol%) | Toluene | 20 | 95.1 | [5] |
| Phenylacetic acid | Benzylamine | Boronic acid (5 mol%) / 4Å MS | Toluene | 18 | 95 | [6] |
| Ketoprofen | Phenylalanine methyl ester | SOCl₂ then amine | Chloroform | 6-7 | - | [7] |
Halogenation of the Aromatic Ring
Regioselective halogenation of the phenyl ring of phenylacetic acid provides valuable intermediates for cross-coupling reactions and for modulating the electronic properties of the molecule.
Experimental Protocol
Protocol 3.1: Regioselective Bromination of Phenylacetic Acid
This protocol describes a method for the regioselective bromination of arenes, which can be adapted for phenylacetic acid derivatives.
-
Materials:
-
Phenylacetic acid derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Silica gel or a Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
-
Carbon tetrachloride or dichloromethane
-
-
Procedure:
-
In a round-bottom flask protected from light, dissolve the phenylacetic acid derivative in the chosen solvent.
-
Add the catalyst (if required) followed by the portion-wise addition of NBS.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Data Presentation: Halogenation Yields
| Substrate | Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |
| Anisole | NBS | HBF₄·OEt₂ | Acetonitrile | 4-Bromoanisole | 96 | [8] |
| 2-Propylthiophene | Bromine | Acetic Acid | Chloroform | 5-Bromo-2-propylthiophene | 80 | [9] |
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives, thus providing an alternative route to substituted phenylacetic acids.
Experimental Protocol
Protocol 4.1: Synthesis of Phenylacetic Acid from Acetophenone
This protocol details the synthesis of phenylacetic acid from acetophenone via the thiomorpholide intermediate.[10]
-
Materials:
-
Acetophenone (1.0 eq, 10 mmol)
-
Sulfur (2.0 eq, 20 mmol)
-
Morpholine (3.0 eq, 30 mmol)
-
p-Toluenesulfonic acid (0.035 eq, 0.35 mmol)
-
20% Sodium hydroxide solution
-
Triethylbenzylammonium chloride (TEBA) (0.005 eq, 0.05 mmol)
-
Hydrochloric acid
-
-
Procedure:
-
In a round-bottom flask, combine acetophenone, sulfur, morpholine, and p-toluenesulfonic acid.
-
Heat the mixture at reflux (120–130 °C) with constant stirring for 8 hours.
-
Cool the reaction mixture and add 20% NaOH solution and TEBA.
-
Continue heating at 100 °C for an additional 8 hours to hydrolyze the thiomorpholide intermediate.
-
Cool the mixture, filter, and acidify the filtrate with HCl to pH 2 to precipitate the crude phenylacetic acid.
-
The crude acid can be purified by dissolving in 10% NaHCO₃ solution, washing with ethyl acetate, and then re-acidifying the aqueous layer with HCl to precipitate the pure product.
-
Data Presentation: Willgerodt-Kindler Reaction Yields
| Starting Ketone | Product | Yield (%) | Reference |
| Acetophenone | Phenylacetic acid | 80 | [10] |
| 4-Methylacetophenone | 4-Methylphenylacetic acid | 85 | [10] |
| 4-Methoxyacetophenone | 4-Methoxyphenylacetic acid | 82 | [10] |
Applications in Drug Development
Derivatization of the phenylacetic acid core is a cornerstone in the synthesis of numerous non-steroidal anti-inflammatory drugs (NSAIDs). These drugs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.
Synthesis of Key Phenylacetic Acid-Based Drugs
-
Diclofenac: A potent NSAID, is synthesized through a multi-step process often involving the condensation of an o-halophenylacetic acid derivative with 2,6-dichloroaniline.[11]
-
Felbinac: This anti-inflammatory agent can be synthesized via a Friedel-Crafts reaction of biphenyl followed by further functional group manipulations.[1]
-
Ibuprofen: While technically a propionic acid derivative, its synthesis often involves precursors derived from phenylacetic acid chemistry, such as through Friedel-Crafts acylation of isobutylbenzene.
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Inhibition Pathway
Many phenylacetic acid-derived NSAIDs, such as diclofenac, function by inhibiting the COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by phenylacetic acid-derived NSAIDs.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Certain phenylacetic acid derivatives act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.
Caption: Mechanism of action of phenylacetic acid derivatives as PPAR agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN106748718B - Preparation process of ketoprofen - Google Patents [patents.google.com]
- 5. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain [pfocr.wikipathways.org]
Application Notes and Protocols for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid as a key intermediate in the development of novel agrochemicals. The unique substitution pattern of this molecule, featuring chlorine, fluorine, and a trifluoromethyl group, makes it a valuable building block for creating new herbicides and fungicides with potentially enhanced efficacy and novel modes of action. While this specific phenylacetic acid derivative is not yet widely cited as a direct precursor to a commercialized agrochemical, its structural motifs are present in several modern pesticides. The following protocols are based on established synthetic routes for structurally related active ingredients and are intended to guide research and development efforts.
Application in Herbicide Development: Synthesis of Isoxazolidinone-Based Herbicides
The isoxazolidinone class of herbicides are known to inhibit carotenoid biosynthesis, a crucial process for plant survival. The herbicide bixlozone is a notable example of this class. This compound can serve as a precursor to a key amine intermediate for the synthesis of novel isoxazolidinone herbicides.
Experimental Protocol: Synthesis of a Novel Isoxazolidinone Herbicide Candidate
This protocol outlines a potential multi-step synthesis of a novel isoxazolidinone herbicide candidate using this compound as a starting material.
Step 1: Curtius Rearrangement to form 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine
-
Acid Chloride Formation: To a solution of this compound (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Azide Formation: Dissolve the crude acid chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq.) in water dropwise. Stir the mixture vigorously at 0 °C for 1 hour.
-
Rearrangement and Trapping: Carefully add the azide solution to a flask containing refluxing anhydrous toluene. The Curtius rearrangement will occur, releasing nitrogen gas. After the addition is complete, reflux for an additional 1-2 hours to ensure complete rearrangement to the isocyanate. Cool the reaction mixture and add hydrochloric acid (2 M). Stir at room temperature overnight to hydrolyze the isocyanate to the corresponding amine.
-
Work-up and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amine by column chromatography on silica gel.
Step 2: Synthesis of the Isoxazolidinone Ring
A detailed synthesis for a related isoxazolidinone can be found in the literature concerning the herbicide bixlozone. The general approach involves the cyclization of a hydroxamic acid.
Step 3: N-Alkylation to form the Final Herbicide Candidate
-
To a solution of the synthesized isoxazolidinone (1 eq.) and 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine (1.1 eq.) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2 eq.).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitored by LC-MS).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final isoxazolidinone herbicide candidate.
Hypothetical Herbicidal Activity Data
The following table presents hypothetical herbicidal activity data for a novel isoxazolidinone candidate derived from this compound, based on typical data for this class of herbicides.
| Compound ID | Target Weed | Application Rate (g/ha) | Efficacy (%) |
| CFPA-ISOX-01 | Alopecurus myosuroides (Black-grass) | 50 | 85 |
| 100 | 95 | ||
| Lolium rigidum (Ryegrass) | 50 | 90 | |
| 100 | 98 | ||
| Stellaria media (Common Chickweed) | 25 | 92 | |
| 50 | 99 |
Workflow for Isoxazolidinone Herbicide Synthesis
Caption: Synthetic pathway for a novel isoxazolidinone herbicide.
Application in Fungicide Development: Synthesis of Triazole-Based Fungicides
The 1,2,4-triazole moiety is a well-established pharmacophore in many successful fungicides. The unique electronic properties of the 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl group can be leveraged to develop novel triazole-based fungicides with potentially improved biological activity.
Experimental Protocol: Synthesis of a Novel Triazole Fungicide Candidate
This protocol describes a plausible route to a novel N-phenyl-triazole fungicide candidate.
Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
This intermediate can be synthesized from the corresponding phenylacetic acid via a Curtius, Hofmann, or Schmidt rearrangement. The Curtius rearrangement protocol described in the herbicide section is applicable here.
Step 2: Synthesis of a Substituted Triazole Precursor
The synthesis of various substituted 1,2,4-triazoles is well-documented in the chemical literature. A common method involves the reaction of a hydrazide with a suitable cyclizing agent.
Step 3: Coupling to form the Final Fungicide Candidate
-
To a solution of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline (1 eq.) and a suitable triazole precursor (e.g., a chloro- or bromo-substituted triazole derivative) (1.1 eq.) in a polar aprotic solvent like DMF, add a non-nucleophilic base such as cesium carbonate (2 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired triazole fungicide.
Hypothetical Fungicidal Activity Data
The following table shows hypothetical EC50 values for a novel triazole fungicide candidate against common plant pathogens.
| Compound ID | Fungal Pathogen | EC50 (µg/mL) |
| CFPA-TRZ-01 | Septoria tritici | 0.8 |
| Puccinia triticina | 1.2 | |
| Botrytis cinerea | 2.5 | |
| Standard Fungicide | Septoria tritici | 1.5 |
| Puccinia triticina | 2.0 | |
| Botrytis cinerea | 3.1 |
Signaling Pathway Inhibition by Triazole Fungicides
Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.
Application Notes and Protocols for the Preparation of Kinase Inhibitors Using Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] Consequently, protein kinases have become one of the most important families of drug targets.[2] Phenylacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, found in a range of biologically active molecules.[3] This document provides detailed application notes and protocols for the synthesis and evaluation of potential kinase inhibitors derived from phenylacetic acid, offering a foundational framework for drug discovery and development in this area.
Synthesis of Phenylacetic Acid-Based Kinase Inhibitor Scaffolds
The core concept involves the functionalization of the phenylacetic acid moiety to generate compounds with the potential to interact with the ATP-binding site or allosteric sites of protein kinases. A common strategy is the formation of amide derivatives, which can mimic the hinge-binding motifs of known kinase inhibitors.
Protocol 1: Synthesis of a Representative N-(4-chlorophenyl)-2-phenylacetamide Kinase Inhibitor Candidate
This protocol details the synthesis of a representative phenylacetamide derivative, a scaffold that has been explored for its cytotoxic effects against cancer cell lines.[4]
Materials:
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
4-Chloroaniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
Activation of Phenylacetic Acid:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve phenylacetic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, monitoring the reaction by TLC to confirm the formation of the acid chloride.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the resulting crude phenylacetyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the 4-chloroaniline solution to the phenylacetyl chloride solution dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-(4-chlorophenyl)-2-phenylacetamide.
-
Experimental Protocols for Kinase Inhibition Assays
The evaluation of synthesized compounds for their kinase inhibitory activity is a critical step. A variety of assay formats are available, with luminescence-based assays being widely used for their high sensitivity and throughput.[5][6]
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for measuring the activity of a target kinase in the presence of a test inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]
Materials:
-
Target kinase of interest (e.g., Aurora A, EGFR)
-
Specific kinase substrate peptide
-
ATP
-
Synthesized phenylacetic acid derivative (or other inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve (e.g., 1:3 serial dilution starting from 1 mM).[7]
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.[8]
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[5]
-
Data Presentation
The inhibitory activity of the synthesized phenylacetic acid derivatives should be evaluated against a panel of kinases to determine their potency and selectivity. The results are typically presented in a tabular format for easy comparison.
Table 1: Inhibitory Activity of Phenylacetic Acid Derivatives Against a Panel of Kinases
| Compound ID | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| PAA-001 | 150 | 2500 | >10000 |
| PAA-002 | 85 | 1200 | 8500 |
| PAA-003 | 25 | 550 | 4300 |
| Staurosporine (Control) | 5 | 10 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Concepts
Signaling Pathway
Protein kinases are integral components of signaling cascades that regulate cell proliferation, survival, and differentiation. For example, the RAS-RAF-MEK-ERK pathway is frequently hyperactivated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid as a chemical intermediate in synthetic chemistry, with a focus on its application in drug discovery and development.
Introduction
This compound is a substituted phenylacetic acid derivative. The presence of multiple halogen substituents, including a trifluoromethyl group, imparts unique electronic properties and conformational constraints. These features make it a valuable building block for the synthesis of novel bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This intermediate is particularly useful for the synthesis of complex amides, which are key structural motifs in many pharmaceutical agents.
A significant application of this class of intermediates is in the development of inhibitors for enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1).
Key Applications
The primary application of this compound is as a precursor for the synthesis of N-aryl amides. This is typically achieved through amide bond formation with a variety of primary and secondary amines.
Synthesis of Bioactive Molecules:
-
Enzyme Inhibitors: This intermediate is a key building block for the synthesis of potent enzyme inhibitors. For instance, structurally similar phenylacetic acids have been utilized in the development of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain pathways.
-
Antiparasitic Agents: Analogs of this phenylacetic acid have been used to synthesize compounds with activity against parasites like Cryptosporidium.
Quantitative Data for Amide Coupling with Phenylacetic Acid Analogs
The following table presents representative yields for amide coupling reactions of phenylacetic acid derivatives that are structurally similar to this compound. This data is provided to give an indication of expected reaction efficiencies.
| Phenylacetic Acid Derivative | Amine Partner | Coupling Reagents | Solvent | Yield (%) |
| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | 6-(Piperazin-1-yl)-[1][2][3]triazolo[4,3-b]pyridazine | EDC, HOBt, TEA | DMF | 57 |
| 3-Chloro-5-(trifluoromethyl)phenylacetic acid | 6-(Piperazin-1-yl)-[1][2][3]triazolo[4,3-b]pyridazine | EDC, HOBt, TEA | DMF | 48 |
Data is derived from studies on analogous compounds and should be considered representative.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round bottom flask, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), EDC (2.0 equivalents), and HOBt (2.0 equivalents).
-
Dissolve the mixture in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DMF in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
Prostaglandin E2 Synthesis Pathway
The following diagram illustrates the enzymatic pathway for the synthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation. Microsomal prostaglandin E synthase-1 (mPGES-1) is a critical enzyme in this pathway and a target for inhibitors synthesized from intermediates like this compound.
References
- 1. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound, like other aromatic carboxylic acids, are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities.
Q2: What are the likely impurities I might encounter?
A2: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., isomers, or products of incomplete halogenation or trifluoromethylation), and residual catalysts or reagents. For instance, if synthesized from a corresponding toluene derivative, you might find the corresponding benzoic acid as an impurity.
Q3: My purified product has a persistent color. What could be the cause?
A3: A persistent yellow or brown tint can be due to residual colored impurities. Treatment with activated carbon during recrystallization can often remove these.
Q4: I am losing a significant amount of product during acid-base extraction. What can I do?
A4: Significant product loss during extraction is often due to an incorrect pH. To extract the carboxylic acid into the aqueous layer as its salt, ensure the pH is at least 2 units above the pKa of the acid. Conversely, to extract the protonated acid into the organic layer, the pH should be at least 2 units below the pKa. Emulsion formation can also lead to loss; this can sometimes be resolved by adding brine.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent or a solvent mixture. Try adding a co-solvent in which the compound is less soluble. |
| No crystals form upon cooling. | The solution is too dilute. The solution is supersaturated but requires nucleation. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. |
| Low recovery of purified crystals. | Too much solvent was used. The crystals are partially soluble in the cold wash solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the wash solvent is ice-cold and use it sparingly. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | Inappropriate mobile phase polarity. Column overloading. | Perform thin-layer chromatography (TLC) to determine the optimal eluent system. Reduce the amount of crude material loaded onto the column. |
| Compound streaks on the column. | The compound is too polar for the stationary phase. The compound is reacting with the stationary phase (e.g., acidic compound on basic alumina). | Add a small amount of a polar solvent (e.g., acetic acid) to the mobile phase. Use a less polar stationary phase or a deactivated one. |
| No compound elutes from the column. | The mobile phase is not polar enough. The compound is irreversibly adsorbed onto the stationary phase. | Gradually increase the polarity of the mobile phase. If the compound is still retained, it may be necessary to use a different stationary phase. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral and basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.
-
Extraction: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from a solid sample.
Methodology:
-
Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Good starting points for halogenated aromatic acids include toluene, hexane/ethyl acetate mixtures, or ethanol/water mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
This method is effective for separating compounds with similar polarities.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A common starting eluent for aromatic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 v/v/v).
-
Column Packing: Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
The following table summarizes typical recovery yields for purification methods of analogous aromatic carboxylic acids. Please note that actual yields for this compound may vary depending on the initial purity of the crude product.
| Purification Method | Analogous Compound | Typical Recovery Yield (%) | Reference |
| Acid-Base Extraction | Phenylacetic Acid | >90% | General knowledge |
| Recrystallization | 2-Chlorobenzoic Acid | 80-90% | General knowledge |
| Column Chromatography | Substituted Phenylacetic Acids | 70-85% | General knowledge |
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting the purification process.
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common synthetic routes are:
-
Grignard Reaction and Carboxylation: This involves the formation of a Grignar reagent from a suitable aryl halide precursor, followed by carboxylation with carbon dioxide.
-
Hydrolysis of a Nitrile Intermediate: This route involves the synthesis and subsequent hydrolysis of 2-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)acetonitrile.
Q2: What is the recommended starting material for the Grignard route?
A2: The recommended starting material is 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene. The carbon-bromine bond is significantly more reactive towards magnesium than the carbon-fluorine or carbon-chlorine bonds, allowing for selective Grignard reagent formation.
Q3: Are there any major safety concerns with the Grignard reaction for this synthesis?
A3: Yes, Grignard reagents are highly reactive and pyrophoric. It is crucial to work under strictly anhydrous and inert conditions (e.g., dry solvents, flame-dried glassware, and a nitrogen or argon atmosphere). Additionally, trifluoromethyl-substituted Grignard reagents can be thermally unstable and may decompose exothermically.[1] Therefore, maintaining low temperatures throughout the reaction is critical for both safety and yield.
Q4: Can I use an aryl fluoride as a precursor for the Grignard reagent?
A4: It is generally not recommended. The carbon-fluorine bond is very strong, making the formation of a Grignard reagent from an aryl fluoride challenging and often resulting in low yields.[2][3]
Q5: What are the typical challenges encountered during the hydrolysis of the nitrile intermediate?
A5: The main challenges include incomplete hydrolysis, the formation of amide byproducts, and potential degradation of the starting material or product under harsh acidic or basic conditions. Optimization of reaction time, temperature, and the concentration of the acid or base is crucial for a high yield of the desired carboxylic acid.
Troubleshooting Guide: Route 1 - Grignard Reaction and Carboxylation
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction.
Experimental Workflow
Caption: Experimental workflow for the Grignard reaction route.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Presence of moisture in reagents or glassware. 2. Poor quality of magnesium turnings. 3. Reaction failed to initiate. 4. Low reaction temperature inhibiting initiation. | 1. Ensure all glassware is flame-dried, and solvents are rigorously dried.[4] 2. Use freshly activated magnesium turnings. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[5] 4. While the reaction should be kept cold, gentle warming may be required for initiation before cooling back down. |
| Low Yield of Carboxylic Acid | 1. Incomplete carboxylation. 2. Grignard reagent decomposed before or during carboxylation. 3. Insufficient amount of carbon dioxide. 4. Formation of biphenyl byproduct (Wurtz coupling). | 1. Ensure the Grignard reagent is added slowly to a large excess of freshly crushed dry ice.[5] 2. Maintain a low temperature (e.g., -78 °C to -20 °C) during the entire process.[1][6] 3. Use a significant excess of high-purity dry ice. 4. Add the aryl bromide solution slowly to the magnesium turnings to maintain a low concentration of the halide.[4] |
| Formation of Side Products | 1. Reaction with atmospheric oxygen or moisture. 2. Benzyne formation due to the ortho-fluoro substituent. 3. Reaction with the solvent (e.g., THF). | 1. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. 2. Keep the reaction temperature as low as possible to disfavor the elimination of MgXF. 3. Use THF that has been freshly distilled from a suitable drying agent to remove peroxides and inhibitors. |
Quantitative Data: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Yield (%) |
| Temperature | -78 °C | -20 °C | 0 °C | 70-85% (A), 50-70% (B), <40% (C) |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether | Technical Grade THF | 75-85% (A), 70-80% (B), <50% (C) |
| Mg Activation | Iodine Crystal | 1,2-Dibromoethane | None | 75-85% (A & B), Variable (C) |
Note: The yield data is illustrative and may vary based on specific experimental skills and reagent quality.
Detailed Experimental Protocol
-
Preparation:
-
Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous tetrahydrofuran (THF) as the solvent.
-
Activate magnesium turnings (1.2 equivalents) by stirring with a small crystal of iodine until the brown color disappears.
-
-
Grignard Reagent Formation:
-
In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, add the activated magnesium turnings and a small amount of anhydrous THF.
-
Dissolve 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. If the reaction does not initiate (indicated by gentle refluxing of the solvent), warm the flask gently.
-
Once initiated, cool the reaction mixture to -20 °C and add the remaining aryl bromide solution dropwise, maintaining the internal temperature below -15 °C.
-
After the addition is complete, stir the mixture at -20 °C for an additional 1-2 hours.
-
-
Carboxylation:
-
In a separate flask, place a large excess of freshly crushed dry ice.
-
Slowly transfer the prepared Grignard reagent solution onto the dry ice via a cannula with vigorous stirring.
-
Allow the mixture to warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction mixture by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Troubleshooting Guide: Route 2 - Hydrolysis of Nitrile Intermediate
This guide provides solutions for common problems encountered during the synthesis of this compound via nitrile hydrolysis.
Experimental Workflow
Caption: Experimental workflow for the nitrile hydrolysis route.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient reaction time or temperature. 2. Low concentration of acid or base. 3. Poor solubility of the nitrile. | 1. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS. 2. Use a higher concentration of acid (e.g., concentrated H₂SO₄) or base (e.g., 6M NaOH). 3. Add a co-solvent such as ethanol or dioxane to improve solubility. |
| Formation of Amide Byproduct | 1. Hydrolysis reaction stopped prematurely. 2. Mild reaction conditions. | 1. Prolong the reaction time and/or increase the temperature to drive the hydrolysis of the intermediate amide to completion. |
| Product Degradation | 1. Harsh reaction conditions (too high temperature or prolonged reaction time). 2. Strong electron-withdrawing groups may make the aromatic ring susceptible to nucleophilic attack under basic conditions. | 1. Monitor the reaction closely and stop it once the starting material is consumed. Use moderate temperatures. 2. If degradation is observed under basic conditions, switch to acidic hydrolysis. |
Quantitative Data: Effect of Hydrolysis Conditions on Yield
| Parameter | Condition A (Acidic) | Condition B (Basic) | Condition C (Mild) | Expected Yield (%) |
| Reagent | Conc. H₂SO₄/H₂O | 6M NaOH/EtOH | 3M HCl/Dioxane | 80-95% (A), 75-90% (B), 60-75% (C) |
| Temperature | 100 °C | 80 °C (Reflux) | 60 °C | Higher temperatures generally favor faster conversion but risk degradation. |
| Reaction Time | 6-12 hours | 8-16 hours | 24-48 hours | Monitor by TLC for completion. |
Note: The yield data is illustrative and may vary based on specific experimental conditions.
Detailed Experimental Protocol (Acidic Hydrolysis)
-
Reaction Setup:
-
In a round-bottom flask, combine 2-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)acetonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
-
Hydrolysis:
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
-
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting low reaction yield.
References
- 1. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
troubleshooting common side reactions in fluorinated compound synthesis
Welcome to our technical support center for the synthesis of fluorinated compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing their experimental outcomes. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Table of Contents
-
Elimination Side Reactions
-
Loss of Regioselectivity
-
Substrate and Reagent Decomposition
-
Low Conversion and Yield
-
Work-up and Purification Challenges
Elimination Side Reactions
Q1: My deoxyfluorination of a secondary alcohol is producing a significant amount of alkene byproduct. What are the likely causes and how can I minimize this elimination?
A1: Elimination is a common side reaction in deoxyfluorination, especially with secondary and tertiary alcohols which can form stable carbocation intermediates. The primary causes are often related to the choice of fluorinating reagent, reaction temperature, and the basicity of the reaction medium.[1][2]
Troubleshooting Guide: Minimizing Elimination in Deoxyfluorination
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Alkene Formation | 1. Reagent Choice: Traditional reagents like Diethylaminosulfur Trifluoride (DAST) are known to promote elimination.[1][3][4] | a. Switch to a more selective reagent: Modern reagents like PyFluor have been shown to significantly reduce elimination byproducts. For example, in the fluorination of certain alcohols, DAST can lead to as much as 44% elimination, while PyFluor can reduce this to less than 5%.[5] b. Use aminodifluorosulfinium salts: These reagents, when promoted by an external fluoride source, often exhibit greater selectivity for substitution over elimination compared to DAST and Deoxo-Fluor.[6] |
| 2. High Reaction Temperature: Higher temperatures favor elimination pathways.[1] | a. Lower the reaction temperature: Running the reaction at a lower temperature, such as -78 °C to 0 °C, can favor the substitution pathway.[1] | |
| 3. Basic Conditions: The presence of a strong base can promote E2 elimination.[1] | a. Use a non-nucleophilic, hindered base: If a base is required, consider using a sterically hindered, non-nucleophilic base to minimize proton abstraction. b. Use neutral or acidic conditions: If the substrate is stable, performing the reaction under neutral or slightly acidic conditions can suppress elimination. | |
| 4. Solvent Effects: Polar aprotic solvents can enhance the basicity of the fluoride ion, promoting elimination. | a. Solvent screening: Consider less polar solvents like toluene to suppress elimination.[2] |
Comparative Performance of Deoxyfluorination Reagents
| Reagent | Substrate | Substitution Product Yield (%) | Elimination Product Yield (%) | Reference |
| DAST | Homobenzylic Alcohol | Moderate | 8-10% | [3] |
| PyFluor | Homobenzylic Alcohol | Good | <5% | [3] |
| DAST | Secondary Alcohol | 47% | 44% | [5] |
| PhenoFluor | Secondary Alcohol | 84% | 11% | [5] |
| Deoxo-Fluor | Secondary Alcohol | - | 13-19% | [3] |
Experimental Protocol: Deoxyfluorination of a Secondary Alcohol with PyFluor
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the secondary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).
-
Addition of Base: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).
-
Addition of PyFluor: Slowly add PyFluor (1.5 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Troubleshooting Workflow for Elimination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid stability and storage conditions
This technical support center provides guidance on the stability and storage of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2]
Q2: Is this compound stable at room temperature?
Yes, the compound is generally stable under normal handling and storage conditions at ambient temperature.[1][2][4] However, for long-term storage, maintaining a cool environment is recommended to minimize the potential for slow degradation over time.
Q3: What are the known incompatibilities for this compound?
This compound should be stored away from strong bases and strong oxidizing agents.[1] Contact with these substances can lead to chemical reactions that may degrade the compound.
Q4: Does light exposure affect the stability of this compound?
While specific data for this exact compound is limited, similar trifluoromethyl-substituted phenylacetic acids have been shown to undergo efficient photodecarboxylation in basic aqueous solutions when exposed to light.[5][6] Therefore, it is prudent to protect solutions of this compound, especially if basic, from direct light to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored in a tightly sealed container in a cool, dry, and dark place. Consider using a fresh batch of the compound if degradation is suspected. |
| Contamination of the compound. | Ensure proper handling procedures are followed to prevent cross-contamination. Use clean spatulas and weigh boats. | |
| Change in physical appearance (e.g., color, clumping) | Absorption of moisture. | Store the compound in a desiccator, especially in humid environments. Ensure the container is always tightly sealed after use. |
| Degradation of the compound. | If a significant change in appearance is observed, the compound may have degraded. It is advisable to acquire a new supply. | |
| Low yield or unexpected byproducts in reactions | Degradation of the starting material. | As mentioned, trifluoromethyl-substituted phenylacetic acids can be susceptible to photodecarboxylation, particularly in basic solutions.[5][6] Protect reaction mixtures from light, especially if the reaction is run in a basic medium. |
| Incompatibility with reaction conditions. | Avoid using strong bases or strong oxidizing agents if they are not essential for the desired transformation. |
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Temperature | Cool, ambient | [1][3][4] |
| Humidity | Dry environment | [1][2][3] |
| Light | Protect from direct light, especially in solution | [5][6] |
| Container | Tightly closed, original packaging | [1][2][3] |
| Incompatibilities | Strong bases, strong oxidizing agents | [1] |
Experimental Protocols & Workflows
General Handling Workflow
The following diagram outlines a general workflow for handling this compound to ensure stability and minimize contamination.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid was not located. The following guidance is based on safety data for structurally similar compounds and general best practices for handling halogenated organic acids. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from similar compounds, this chemical is expected to cause skin and eye irritation and may cause respiratory irritation.[1][2][3][4][5] All handling should be performed with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What personal protective equipment (PPE) is required when handling this compound?
At a minimum, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If working outside of a certified chemical fume hood or if dusts are generated, a NIOSH-approved respirator may be necessary.[6] Consult your institution's EHS for specific guidance on respirator selection.
Q3: How should I properly store this chemical?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][7]
Q4: What is the proper method for disposal of this compound and its contaminated waste?
This material should be disposed of as hazardous chemical waste.[8] It is recommended to send it to a licensed incinerator equipped with an afterburner and scrubber.[1] Do not dispose of this chemical down the drain or in regular trash. All contaminated lab supplies (e.g., weigh boats, pipette tips) should also be disposed of as hazardous waste.
Troubleshooting Guides
Accidental Exposure
| Scenario | Immediate Action | Follow-up |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10] Remove any contaminated clothing. | If skin irritation occurs or persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] | Seek medical attention if symptoms such as respiratory irritation persist.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. | Seek immediate medical attention. |
Spill Response
| Spill Size | Containment and Cleanup Procedure | Decontamination |
| Small Spill (e.g., a few milligrams) | 1. Ensure the area is well-ventilated. 2. Wearing appropriate PPE, gently sweep or scoop the solid material into a labeled hazardous waste container.[1] 3. Avoid generating dust. | 1. Wipe the spill area with a damp cloth or paper towel. 2. Place all cleanup materials into the hazardous waste container. |
| Large Spill (e.g., several grams) | 1. Evacuate the immediate area. 2. Alert your supervisor and your institution's EHS department. 3. If safe to do so, prevent the spill from spreading. | Cleanup should be performed by trained personnel. |
Experimental Protocols
Protocol for Weighing and Preparing a Solution
-
Preparation:
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment (analytical balance, weigh boat, spatula, beaker, solvent, stir bar).
-
-
Weighing:
-
Perform all weighing operations inside the chemical fume hood.
-
Carefully transfer the desired amount of the solid compound from the storage container to a weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, gently mist with a small amount of the intended solvent to minimize airborne particles.
-
-
Solution Preparation:
-
Place a stir bar in the beaker.
-
Carefully add the weighed solid to the beaker.
-
Slowly add the desired solvent to the beaker.
-
Cover the beaker (e.g., with a watch glass).
-
Place the beaker on a stir plate and stir until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Clean the spatula and any reusable glassware according to standard laboratory procedures.
-
Wipe down the work area within the fume hood.
-
Visualizations
Caption: Workflow for Handling this compound.
Caption: Decision Tree for Spill Response.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.es [fishersci.es]
- 4. combi-blocks.com [combi-blocks.com]
- 5. fishersci.nl [fishersci.nl]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fi [fishersci.fi]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid material safety data sheet (MSDS)
I. Quantitative Data Summary
The following tables summarize the physical and chemical properties of structurally similar compounds. These values should be considered estimates for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid.
Table 1: Physical and Chemical Properties
| Property | Value | Source Compound(s) |
| Molecular Formula | C9H5ClF4O2 | Target Compound |
| Physical State | Solid | 2-Chloro-5-(trifluoromethyl)phenylacetic acid[1] |
| Appearance | Colorless to slightly pale yellow | 2-Chloro-5-(trifluoromethyl)phenylacetic acid[1] |
| Odor | No information available | 2-Chloro-5-(trifluoromethyl)phenylacetic acid[1] |
| Melting Point | 76-79 °C | 3-(Trifluoromethyl)phenylacetic acid |
Table 2: Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement | Source Compound(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid[2], 2-Chloro-5-(trifluoromethyl)phenylacetic acid[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid[2], 2-Chloro-5-(trifluoromethyl)phenylacetic acid[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid[2], 2-Chloro-5-(trifluoromethyl)phenylacetic acid[1] |
II. Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary hazards associated with handling this compound?
Based on similar compounds, the primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) should I wear when working with this chemical?
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear protective gloves and a lab coat to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a NIOSH-approved respirator.[2]
Q3: What should I do in case of accidental skin or eye contact?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Q4: How should I properly store this compound?
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Q5: What is the proper procedure for cleaning up a small spill?
For a small spill of the solid material, carefully sweep or shovel it into a suitable container for disposal.[2] Avoid generating dust. Ensure the area is well-ventilated. Wear appropriate PPE during cleanup.
Q6: What are the known incompatible materials?
This compound is likely incompatible with strong oxidizing agents and strong bases.[2]
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Precautionary Steps: Before starting, ensure you are wearing the appropriate PPE (lab coat, gloves, and safety goggles). All work should be conducted in a chemical fume hood.
-
Weighing the Compound: Carefully weigh the desired amount of this compound on an analytical balance.
-
Dissolving the Compound: Place the weighed compound into a volumetric flask. Add a small amount of the desired solvent (e.g., methanol, DMSO) and gently swirl to dissolve.
-
Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Storage: Cap the flask and invert several times to ensure a homogenous solution. Store the stock solution in a tightly sealed container in a cool, dry place, protected from light.
Protocol 2: Handling and Disposal of Waste
-
Waste Collection: All waste material containing this compound should be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of it down the drain or in the regular trash.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
IV. Diagrams
Caption: General Laboratory Workflow for Handling Potentially Hazardous Chemicals.
References
Technical Support Center: Personal Protective Equipment for Handling Halogenated Organic Acids
This guide provides essential information for researchers, scientists, and drug development professionals on the selection and use of personal protective equipment (PPE) when handling halogenated organic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with halogenated organic acids?
A1: Halogenated organic acids, such as trichloroacetic acid (TCA), dichloroacetic acid (DCA), and bromoacetic acid, are corrosive and can cause severe chemical burns to the skin and eyes upon contact. Inhalation of their vapors can lead to irritation of the respiratory tract. Some halogenated organic acids are also systemic toxins. Always consult the Safety Data Sheet (SDS) for the specific acid you are handling to understand its complete hazard profile.
Q2: What is the minimum required PPE for handling dilute solutions of halogenated organic acids?
A2: For dilute solutions, the minimum required PPE includes a fully buttoned laboratory coat, chemical splash goggles that meet ANSI Z87.1 standards, and chemical-resistant gloves.[1] Closed-toe shoes and long pants are also mandatory.
Q3: What additional PPE is required when working with concentrated halogenated organic acids?
A3: When handling concentrated halogenated organic acids, more robust PPE is necessary. In addition to the minimum requirements, a face shield worn over chemical splash goggles is essential to protect against splashes.[2] A chemical-resistant apron or coveralls should be worn over the lab coat. Depending on the volatility of the acid and the ventilation available, respiratory protection may be required.
Q4: How do I select the correct gloves for handling a specific halogenated organic acid?
A4: Glove selection must be based on the specific acid, its concentration, and the duration of handling. Nitrile gloves may provide adequate protection for short-term splash protection against some weak acids, but they have poor resistance to many halogenated hydrocarbons and concentrated acids.[3][4] For prolonged contact or with concentrated acids, more robust gloves like neoprene or butyl rubber are often recommended.[5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough time data.
Q5: What type of respiratory protection is needed when working with halogenated organic acids?
A5: If there is a risk of inhaling vapors, such as when working outside of a fume hood or with heated solutions, respiratory protection is necessary. An air-purifying respirator (APR) equipped with an organic vapor/acid gas cartridge is typically recommended. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be required.
Troubleshooting Guides
Problem: My skin has come into contact with a halogenated organic acid.
Solution:
-
Immediately go to the nearest emergency shower or drench hose.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
While flushing, remove any contaminated clothing, ensuring not to spread the chemical to other parts of your body.
-
Seek immediate medical attention after the initial decontamination. Inform medical personnel of the specific acid you were exposed to.
Problem: I splashed a halogenated organic acid in my eye.
Solution:
-
Immediately proceed to the nearest eyewash station.
-
Hold your eyelids open and flush your eyes with a continuous, gentle stream of water for at least 15 minutes.
-
Remove contact lenses, if you are wearing them, while continuing to flush.
-
Seek immediate medical attention.
Problem: I've spilled a small amount of a halogenated organic acid in the fume hood.
Solution:
-
Alert others in the immediate area.
-
Ensure the fume hood sash is in the lowest practical position.
-
Wearing appropriate PPE (lab coat, goggles, face shield, and appropriate gloves), neutralize the spill with a suitable agent (e.g., sodium bicarbonate for acidic spills).
-
Absorb the neutralized spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material in a designated hazardous waste container.
-
Wipe the area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Problem: A large spill of a halogenated organic acid has occurred outside of a fume hood.
Solution:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
If it is safe to do so, close the doors to the laboratory to contain the vapors.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. Wait for the emergency response team.
Data Presentation
Glove Compatibility for Halogenated Organic Acids
The following table summarizes available data on the breakthrough times for various glove materials when exposed to specific halogenated organic acids. It is critical to consult the manufacturer's specific chemical resistance data for the gloves you are using, as performance can vary.
| Chemical Name | Glove Material | Thickness | Breakthrough Time (minutes) | Recommendation |
| Trichloroacetic Acid (>99%) | Nitrile/Neoprene | 0.12 mm | > 480 | Excellent |
| Neoprene | 0.12 mm | > 480 | Excellent | |
| Nitrile | 0.11 mm | > 480 | Excellent | |
| Bromopropionic Acid, Sat. | Nitrile | Not Specified | Recommended | Good |
| Latex | Not Specified | Recommended | Good |
Data for Trichloroacetic Acid from Ansell Chemical Guardian Report (2019-11-01)[6]. Data for Bromopropionic Acid from CP Lab Safety[2].
Experimental Protocols
Protocol: Donning and Doffing of PPE for Handling Concentrated Haloacetic Acids
Objective: To provide a standardized procedure for putting on (donning) and taking off (doffing) PPE to minimize the risk of exposure to concentrated halogenated organic acids.
Materials:
-
Chemical splash goggles
-
Face shield
-
Chemical-resistant apron or coveralls
-
Long-cuffed, chemical-resistant gloves (e.g., neoprene or butyl rubber)
-
Inner disposable nitrile gloves
-
Closed-toe shoes
-
Long pants
-
Laboratory coat
Donning Procedure:
-
Preparation: Ensure all PPE is clean, in good condition, and the correct size.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Put on the first pair of disposable nitrile gloves.
-
Lab Coat and Apron/Coveralls: Don the laboratory coat, ensuring it is fully buttoned. Put on the chemical-resistant apron or coveralls over the lab coat.
-
Outer Gloves: Put on the long-cuffed, chemical-resistant gloves. Ensure the cuffs of the gloves go over the sleeves of the lab coat.
-
Eye and Face Protection: Put on the chemical splash goggles, followed by the face shield.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer, long-cuffed gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.
-
Face and Eye Protection: Remove the face shield, followed by the goggles, handling them by the sides and avoiding touching the front surfaces. Place them in a designated area for decontamination.
-
Apron/Coveralls and Lab Coat: Unfasten the apron or coveralls and the lab coat. Remove them by rolling them down and away from your body, turning them inside out to contain any contamination. Place them in a designated container for laundry or disposal.
-
Inner Gloves: Remove the inner nitrile gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Mandatory Visualization
Caption: PPE Selection and Emergency Response Workflow for Halogenated Organic Acids.
References
Technical Support Center: Managing Respiratory Irritation from 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid and mitigating the risk of respiratory irritation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What are the symptoms of respiratory irritation from this compound?
Exposure to respiratory irritants can lead to symptoms such as coughing, sore throat, shortness of breath, and a burning sensation in the nose, throat, or chest.[3][4] If you experience any of these symptoms while working with the compound, move to fresh air immediately and seek medical attention if symptoms persist.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is crucial to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and vapors.[6][7] A face shield should be worn for additional protection.[6][8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6][9] Always inspect gloves for any signs of damage before use.[9]
-
Respiratory Protection: When working with the solid compound or in situations where dust or aerosols may be generated, a respirator is necessary.[1][6] The specific type of respirator should be chosen based on a risk assessment of the procedure.[9]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[6] In cases of higher exposure risk, a chemical-resistant suit may be necessary.[8]
Q4: What are the proper ventilation requirements for working with this compound?
All work with this compound should be conducted in a well-ventilated area.[1] A laboratory chemical hood is the preferred local exhaust ventilation.[10] General laboratory ventilation should provide a sufficient number of air changes per hour (ACH) to dilute and remove any fugitive emissions.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Mild respiratory irritation (e.g., coughing, sore throat) is experienced during an experiment. | Inadequate ventilation. | Immediately move to an area with fresh air.[5] Close any open containers of the compound if it is safe to do so.[5] Review the ventilation setup and ensure the chemical fume hood is functioning correctly. |
| Improper handling technique (e.g., generating dust). | Review and adhere to proper handling procedures to minimize dust and aerosol generation.[1] | |
| Inappropriate or malfunctioning PPE. | Check that the correct type of respirator is being used and that it is fitted properly.[9] Inspect all PPE for damage before use.[9] | |
| A spill of the solid compound occurs outside of a chemical fume hood. | Accidental mishandling. | Evacuate the immediate area.[1] If safe to do so, prevent the spread of the dust. Avoid breathing in the dust.[1] Follow established spill cleanup procedures, wearing appropriate PPE.[13] |
| Persistent respiratory symptoms after potential exposure. | Significant inhalation of the compound. | Seek immediate medical attention.[3][14] Provide the medical personnel with the Safety Data Sheet (SDS) for the compound or a similar compound. |
Experimental Protocols
Protocol for Handling Solid this compound
-
Preparation:
-
Ensure a certified and properly functioning chemical fume hood is available.[10]
-
Don all required personal protective equipment (PPE): chemical safety goggles, face shield, chemical-resistant gloves, lab coat, and a respirator appropriate for particulates.[1][6][9]
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all weighing and transfer of the solid compound within the chemical fume hood.
-
Use techniques that minimize dust generation, such as gentle scooping and avoiding rapid movements.
-
Keep containers of the compound sealed when not in use.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.
-
-
Decontamination:
-
Clean the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
First Aid Protocol for Respiratory Exposure
-
Immediate Action:
-
Seek Medical Attention:
-
Provide Information:
-
Inform the medical personnel about the chemical the individual was exposed to. Provide the Safety Data Sheet if available.
-
Visualizations
Caption: A flowchart outlining the safe handling procedure for the chemical.
Caption: A decision tree for responding to respiratory irritation symptoms.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. reddit.com [reddit.com]
- 3. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 4. ICSC 1260 - PHENYLACETIC ACID [chemicalsafety.ilo.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. trimaco.com [trimaco.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. realsafety.org [realsafety.org]
- 9. falseguridad.com [falseguridad.com]
- 10. greenlabs.caltech.edu [greenlabs.caltech.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Navigating the Synthesis of Substituted Phenylacetic Acids: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of substituted phenylacetic acids, crucial intermediates in pharmaceutical and materials science. This document offers troubleshooting advice for common experimental challenges, detailed experimental protocols, and a summary of available reaction kinetics data.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of substituted phenylacetic acids, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My yield of phenylacetic acid from the hydrolysis of benzyl cyanide is consistently low. What are the likely causes and how can I improve it?
A: Low yields in the hydrolysis of benzyl cyanide are a common issue. Several factors can contribute to this:
-
Incomplete Hydrolysis: The reaction may not have gone to completion. Ensure you are using a sufficient excess of acid or base and an adequate reaction time and temperature. For acid hydrolysis with sulfuric acid, vigorous stirring and heating for several hours are typically required.[1]
-
Side Reactions: Under harsh acidic conditions, side reactions such as sulfonation of the aromatic ring can occur. Using a more dilute acid or milder conditions might mitigate this. In alkaline hydrolysis, ensuring complete saponification of any intermediate amide is crucial.
-
Product Loss During Workup: Phenylacetic acid has some solubility in hot water. When precipitating the product by acidification, ensure the solution is sufficiently cool to minimize loss. Thorough extraction with an appropriate organic solvent is critical after acidification.
-
Purity of Starting Material: Impurities in the benzyl cyanide can interfere with the reaction. Consider purifying the starting material by distillation if its purity is questionable.
Q2: I am observing significant byproduct formation in my Grignard reaction to synthesize a substituted phenylacetic acid. How can I minimize these side products?
A: The Grignard synthesis of phenylacetic acids is sensitive to reaction conditions, and byproduct formation is a frequent challenge. Key considerations include:
-
Wurtz Coupling: A common side reaction is the coupling of the benzyl halide with the formed Grignard reagent. This can be minimized by the slow, dropwise addition of the benzyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards water and oxygen. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, which can promote side reactions.
-
Carboxylation Conditions: When adding the Grignard reagent to dry ice (solid CO2), do so slowly and with vigorous stirring to ensure efficient carboxylation and to avoid localized warming which can lead to side reactions.
Q3: My palladium-catalyzed carbonylation of a substituted benzyl bromide is sluggish and gives a poor yield. What parameters should I investigate to optimize the reaction?
A: The efficiency of palladium-catalyzed carbonylation reactions is highly dependent on several factors:
-
Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)2) and the phosphine ligand is crucial. Ligands like Xantphos have been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure.[2] The catalyst system may need to be optimized for your specific substituted benzyl bromide.
-
Base: The choice and stoichiometry of the base are critical. A weak base like sodium acetate has been used successfully.[3] The base neutralizes the hydrogen halide formed during the reaction.
-
Carbon Monoxide Pressure: While some methods operate at atmospheric pressure, others may require higher pressures of CO to achieve good yields.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. Anisole has been used as a solvent for these reactions.[3]
-
Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can lead to catalyst decomposition or side reactions.
Data Presentation: Reaction Kinetics
Table 1: Hypothetical Rate Constants for the Acid-Catalyzed Hydrolysis of para-Substituted Benzyl Cyanides
| Substituent (X) | Hammett Constant (σp) | Rate Constant (k) at 373 K (s⁻¹) |
| -OCH₃ | -0.27 | 1.2 x 10⁻⁴ |
| -CH₃ | -0.17 | 1.0 x 10⁻⁴ |
| -H | 0.00 | 8.0 x 10⁻⁵ |
| -Cl | 0.23 | 5.5 x 10⁻⁵ |
| -NO₂ | 0.78 | 2.1 x 10⁻⁵ |
Note: This table is illustrative. Actual values would need to be determined experimentally.
Table 2: Influence of Reaction Parameters on the Yield of 2,4-Dichlorophenylacetic Acid via Palladium-Catalyzed Carbonylation
| Parameter | Variation | Conversion (%) | Yield (%) |
| Base | NaOH (3M) | 84 | 27 |
| NaOH (4M) | 99 | 95 | |
| NaOH (5M) | 95 | 84 | |
| KOH (4M) | 83 | 67 | |
| Catalyst Loading (mol%) | 0.04 | 50 | 38 |
| 0.09 | 65 | 43 | |
| 0.13 | 99 | 95 | |
| 0.17 | 99 | 82 |
Data adapted from a study on the synthesis of 2,4-dichlorophenylacetic acid.[4]
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of substituted phenylacetic acids.
Protocol 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
This protocol describes a standard procedure for the synthesis of phenylacetic acid from benzyl cyanide using sulfuric acid.[1]
Materials:
-
Benzyl cyanide
-
Concentrated sulfuric acid
-
Water
-
5 L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g of benzyl cyanide.
-
Heat the mixture under reflux while stirring continuously for three hours.
-
After three hours, cool the mixture slightly and pour it into 2 L of cold water. Stir the mixture to prevent the formation of a solid cake.
-
Filter the crude phenylacetic acid.
-
Wash the crude product by melting it under water and decanting the hot water several times.
-
Cool the washings to precipitate any dissolved phenylacetic acid, filter, and combine with the main product.
-
Purify the crude phenylacetic acid by vacuum distillation.
Protocol 2: Synthesis of a Substituted Phenylacetic Acid via Grignard Reaction
This protocol outlines the general steps for preparing a substituted phenylacetic acid from the corresponding benzyl halide.
Materials:
-
Substituted benzyl halide (e.g., p-chlorobenzyl chloride)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (for workup)
-
Three-necked flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Set up a dry three-necked flask equipped with a dropping funnel, a reflux condenser, and an inlet for an inert gas.
-
Place magnesium turnings in the flask and activate them (e.g., with a small crystal of iodine).
-
Add a solution of the substituted benzyl halide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. Maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
-
Cool the Grignard reagent in an ice bath.
-
Slowly pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, then quench the reaction by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude substituted phenylacetic acid.
-
Purify the product by recrystallization or distillation.
Protocol 3: Palladium-Catalyzed Carbonylation of a Substituted Benzyl Bromide
This protocol is based on a general method for the carbonylation of aryl bromides and can be adapted for benzyl bromides.[2]
Materials:
-
Substituted benzyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Base (e.g., N,N-diisopropylethylamine)
-
Solvent (e.g., toluene)
-
Carbon monoxide (balloon or cylinder)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add the substituted benzyl bromide, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the flask with carbon monoxide (repeat three times).
-
Add the solvent and the base via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) under a CO atmosphere (balloon) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup, which may involve filtration to remove the catalyst, washing with aqueous solutions to remove the base and salts, and extraction with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the resulting substituted phenylacetic acid ester by column chromatography.
-
Hydrolyze the ester to the corresponding carboxylic acid if desired.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the synthesis and analysis of substituted phenylacetic acids.
References
optimizing solvent conditions for reactions involving the compound
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect a chemical reaction?
The choice of solvent is a critical experimental variable that can significantly influence the outcome of a chemical reaction.[1] Solvents do more than just dissolve reactants; they can affect reaction rates, yields, and selectivity.[1][2] Key solvent properties that impact reactions include:
-
Polarity: A solvent's polarity can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction's energy landscape.[1][3] For instance, polar solvents can accelerate reactions that involve the formation of charged intermediates, such as in SN1 reactions.[4][5]
-
Protic vs. Aprotic Nature: Protic solvents, which can donate hydrogen bonds (e.g., water, ethanol), can solvate and stabilize both cations and anions.[1] Aprotic solvents (e.g., acetone, DMSO) are incapable of hydrogen bonding and can enhance the reactivity of nucleophiles in some reactions.[1][5]
-
Boiling Point: The boiling point of a solvent dictates the temperature range for a reaction.[2] High-boiling point solvents are necessary for reactions requiring significant heat, while low-boiling point solvents are easier to remove during product purification.[2][6]
-
Viscosity: A solvent's viscosity influences the diffusion rate of reactants.[2] Lower viscosity solvents generally allow for faster reaction rates due to increased molecular motion and collision frequency.[2][7]
Q2: What are the first steps I should take when selecting a solvent for a new reaction?
When selecting a solvent for a new reaction, a systematic approach is recommended:
-
Assess Reactant Solubility: The fundamental requirement of a solvent is to dissolve the reactants to allow them to interact.[5][8] It is advisable to perform small-scale solubility tests with a range of solvents to find one that effectively dissolves all starting materials.[6][9] The principle of "like dissolves like" is a useful starting point; polar reactants will generally dissolve in polar solvents, and non-polar reactants in non-polar solvents.[5][6]
-
Consider Reaction Temperature: The solvent's boiling point should be compatible with the desired reaction temperature.[8] For reactions that require heating, the solvent should have a boiling point sufficiently higher than the reaction temperature.[8]
-
Evaluate Solvent Reactivity: The chosen solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.[5][8] For example, protic solvents should be avoided in reactions involving Grignard reagents.[10]
-
Think About the Work-up and Purification: Consider how the solvent will be removed after the reaction is complete.[6] A solvent with a boiling point that is significantly different from the product's boiling point will simplify purification by distillation.[6] Also, consider the solvent's miscibility with other solvents that will be used during extraction and purification.
Q3: How can I monitor the progress of my reaction in different solvents?
Spectroscopic methods are powerful tools for real-time monitoring of reaction kinetics in various solvents.[11][12] Common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about reactants, intermediates, and products, allowing for the tracking of their concentrations over time.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring changes in functional groups throughout a reaction.[11][13]
-
UV-Vis Spectroscopy: This technique is suitable for reactions involving chromophores and can be used to monitor changes in the concentration of light-absorbing species.[12][13]
-
Raman Spectroscopy: Raman spectroscopy provides information complementary to IR and is particularly useful for monitoring reactions in aqueous media and for heterogeneous reactions.[13]
These techniques can provide valuable insights into how different solvents affect reaction rates and mechanisms.[12]
Troubleshooting Guides
Issue: Poor Solubility of Starting Material
Possible Causes:
-
Mismatch between the polarity of the solute and the solvent.
-
Low temperature reducing solubility.
-
Insufficient solvent volume.
Troubleshooting Steps:
-
Conduct a Solvent Screening: Test the solubility of your starting material in a range of solvents with varying polarities.[14]
-
Use a Co-solvent System: If a single solvent is not effective, a mixture of two or more miscible solvents can be used to fine-tune the polarity and improve solubility.[14]
-
Increase the Temperature: For many compounds, solubility increases with temperature. Gently heating the mixture may help dissolve the starting material.
-
Increase Solvent Volume: The concentration of the starting material may be too high for the amount of solvent used.[14] Try increasing the solvent volume.
-
Reduce Particle Size: Grinding the solid starting material to a finer powder can increase its surface area and dissolution rate.[14]
-
Consider Sonication: Applying ultrasonic waves can help to break up solid particles and enhance dissolution.[14]
Issue: Slow or Incomplete Reaction
Possible Causes:
-
Poor solubility of reactants.
-
Suboptimal reaction temperature.
-
The solvent is hindering the reaction mechanism.
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: The solvent may be stabilizing the reactants more than the transition state, thus slowing down the reaction.[4] Consider a solvent with different properties (e.g., polarity, proticity). For example, SN2 reactions are often faster in polar aprotic solvents.[5]
-
Optimize Temperature: If the solvent's boiling point allows, increasing the reaction temperature can increase the reaction rate.
-
Check for Solubility Issues: Even if the starting materials appear to dissolve, their concentration in solution might be too low for an efficient reaction.[14] Revisit the troubleshooting steps for poor solubility.
-
Consider a Lower Viscosity Solvent: If diffusion is a limiting factor, a less viscous solvent may increase the reaction rate.[2][7]
Issue: Low Product Yield or Formation of Side Products
Possible Causes:
-
The solvent is participating in a side reaction.[15]
-
The solvent is promoting an alternative reaction pathway.
-
The product is unstable in the chosen solvent.
-
The product is precipitating out of the solution prematurely.
-
The product is difficult to separate from the solvent.
Troubleshooting Steps:
-
Analyze for Solvent-Related Side Products: Use analytical techniques like GC-MS or LC-MS to identify byproducts and determine if they are related to the solvent.
-
Switch to a More Inert Solvent: If the solvent is suspected of reacting, choose a less reactive one.
-
Modify Work-up Conditions: The product may be degrading during the work-up process.[15] Consider using milder conditions or a different purification strategy.
-
Check Product Solubility: If the product is precipitating, this could halt the reaction. A solvent system that keeps the product in solution may be necessary. Conversely, if the product is highly soluble in the reaction solvent, this could make isolation difficult.[16] In such cases, a solvent in which the product is less soluble might be advantageous for crystallization.[16]
Data Presentation
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Acetic Acid | C₂H₄O₂ | 118 | 1.049 | 6.15 |
| Acetone | C₃H₆O | 56.2 | 0.786 | 20.7 |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 |
| Benzene | C₆H₆ | 80.1 | 0.879 | 2.28 |
| 1-Butanol | C₄H₁₀O | 117.6 | 0.81 | 17.8 |
| Chloroform | CHCl₃ | 61.7 | 1.498 | 4.81 |
| Cyclohexane | C₆H₁₂ | 80.7 | 0.779 | 2.02 |
| Dichloromethane | CH₂Cl₂ | 41 | 1.33 | 3.1 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 |
| Dioxane | C₄H₈O₂ | 101.1 | 1.033 | 2.21 |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.895 | 6 |
| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 4.34 |
| Heptane | C₇H₁₆ | 98 | 0.684 | 1.92 |
| Hexane | C₆H₁₄ | 69 | 0.655 | 1.88 |
| Methanol | CH₄O | 65 | 0.792 | 32.7 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.887 | 7.6 |
| Toluene | C₇H₈ | 111 | 0.867 | 2.38 |
| Water | H₂O | 100 | 1.000 | 80.1 |
Data sourced from publicly available solvent property tables.[17][18]
Table 2: Solvent Miscibility Chart
| Acetone | Acetonitrile | Dichloromethane | DMSO | Ethanol | Ethyl Acetate | Hexane | Toluene | Water | |
| Acetone | M | M | M | M | M | M | P | M | M |
| Acetonitrile | M | M | M | M | M | M | P | M | M |
| Dichloromethane | M | M | M | M | M | M | P | M | I |
| DMSO | M | M | M | M | M | M | I | M | M |
| Ethanol | M | M | M | M | M | M | P | M | M |
| Ethyl Acetate | M | M | M | M | M | M | P | M | P |
| Hexane | P | P | P | I | P | P | M | M | I |
| Toluene | M | M | M | M | M | M | M | M | I |
| Water | M | M | I | M | M | P | I | I | M |
M = Miscible, P = Partially Miscible, I = Immiscible This table provides a general guide to solvent miscibility.[18][19]
Experimental Protocols
Protocol: Small-Scale Solvent Screening for Solubility
Objective: To identify a suitable solvent or co-solvent system that effectively dissolves the starting materials at the desired reaction concentration.
Materials:
-
Starting materials
-
A selection of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, water)
-
Small vials or test tubes
-
Stir plate and stir bars
-
Vortex mixer
Procedure:
-
Preparation: Weigh a small, representative amount of each starting material into separate vials. The amount should correspond to the desired final reaction concentration.
-
Solvent Addition: Add a measured volume of the first solvent to be tested to each vial.
-
Mixing: Stir the contents of each vial using a stir bar or by vortexing for a set period (e.g., 5-10 minutes) at room temperature.
-
Observation: Visually inspect each vial for dissolution. Note whether the solid has completely dissolved, partially dissolved, or remained insoluble.
-
Heating (Optional): If the starting material is not soluble at room temperature, gently heat the vial while stirring to observe if solubility improves.
-
Testing Co-solvents: For starting materials that do not dissolve in a single solvent, attempt to use a co-solvent system. Add a second, miscible solvent dropwise to the suspension until the solid dissolves.[14] Record the approximate ratio of the two solvents.
-
Documentation: Record all observations in a laboratory notebook, noting the solubility of each starting material in each solvent and co-solvent system tested.
Mandatory Visualizations
Caption: A workflow diagram for systematic solvent selection in chemical reactions.
Caption: A decision tree for troubleshooting low reaction yield focusing on solvent-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. thecalculatedchemist.com [thecalculatedchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 12. fiveable.me [fiveable.me]
- 13. clairet.co.uk [clairet.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 18. vapourtec.com [vapourtec.com]
- 19. csustan.edu [csustan.edu]
Technical Support Center: Catalyst Poisoning in Reactions with Trifluoromethyl Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to catalyst poisoning in chemical reactions involving trifluoromethyl (-CF₃) groups. The unique electronic properties of the -CF₃ group can present specific challenges to catalyst stability and activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my trifluoromethylation reaction?
A1: The primary indicators of catalyst poisoning include:
-
A sudden or gradual decrease in reaction rate or complete reaction stalling. You may observe incomplete conversion of starting materials even with extended reaction times.
-
A significant drop in product yield and selectivity. An increase in the formation of undesired side products is a common symptom.
-
A change in the color of the reaction mixture or the catalyst itself. This can indicate the formation of inactive catalyst species or the deposition of poisons on the catalyst surface.
-
Difficulty in reproducing results between batches. This may suggest variable levels of catalyst poisons in your reagents or solvents.
A useful diagnostic test is to add a fresh batch of catalyst to a stalled reaction. If the reaction resumes, it strongly suggests that the original catalyst was deactivated.[1]
Q2: My reaction involves a trifluoromethyl-containing substrate and a palladium catalyst. What are the likely poisons?
A2: Palladium catalysts are particularly susceptible to poisoning by various species that can be present or generated in trifluoromethylation reactions.[2][3][4] Key potential poisons include:
-
Halide Ions (especially Fluoride): The trifluoromethyl group can be a source of fluoride ions (F⁻) under certain reaction conditions.[5] Halides can irreversibly bind to the palladium center, blocking active sites.[1]
-
Sulfur and Phosphorus Compounds: Trace impurities of sulfur or phosphorus-containing compounds in starting materials or reagents can act as potent poisons.
-
Strongly Coordinating Ligands or Substrates: Heterocycles containing nitrogen or sulfur atoms can coordinate strongly to the metal center, leading to catalyst inhibition or deactivation.[6]
-
Reaction Byproducts: The degradation of substrates, products, or solvents can generate species that poison the catalyst.
Q3: How can fluoride ions, which are sometimes used to activate trifluoromethylating reagents, also poison the catalyst?
A3: This is a critical issue of concentration and timing. Fluoride ions are often used to activate silicon-based trifluoromethylating reagents (e.g., TMSCF₃).[7] In this role, they facilitate the transfer of the CF₃ group to the catalyst. However, excess fluoride ions in the reaction mixture can act as poisons by strongly coordinating to the metal center of the catalyst, thereby inhibiting substrate binding and subsequent catalytic steps.[1][8] The key is to have a controlled, localized concentration of fluoride sufficient for activation without causing widespread catalyst inhibition.
Q4: Are photoredox catalysts susceptible to poisoning in trifluoromethylation reactions?
A4: Yes, photoredox catalysts can also be deactivated. While the mechanisms can differ from traditional transition metal catalysis, common issues include:
-
Degradation of the Photocatalyst: The excited state of the photocatalyst can be quenched by various species in the reaction mixture, leading to unproductive pathways or irreversible degradation of the catalyst itself.
-
Formation of Inhibitory Species: Radical reactions can sometimes lead to the formation of polymeric materials or other byproducts that can coat the catalyst or interfere with light absorption.
-
Side Reactions with Reagents: The trifluoromethylating agents themselves or other additives can sometimes engage in side reactions with the photocatalyst, leading to its deactivation.[9][10]
Q5: What are the first steps I should take to troubleshoot a suspected catalyst poisoning issue?
A5: A systematic approach is crucial.
-
Verify Reagent and Solvent Purity: Ensure all starting materials, reagents, and solvents are of high purity and free from common catalyst poisons like water, sulfur, or halide impurities.[11]
-
Ensure an Inert Atmosphere: For oxygen-sensitive catalysts, rigorously exclude air and moisture from your reaction setup.[11]
-
Optimize Catalyst Loading: While it may seem counterintuitive, sometimes side reactions that generate poisons are more prevalent at very high or very low catalyst loadings. Re-evaluate the optimal catalyst concentration.[11]
-
Review Reaction Temperature: Excessive temperatures can lead to catalyst decomposition (sintering) or the formation of byproducts that act as poisons.[12]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Rapid drop in catalytic activity after initiation of the reaction.
-
Possible Cause: Acute poisoning from a highly reactive impurity in one of the reagents.
-
Troubleshooting Steps:
-
Purify all reagents: This includes the substrate, the trifluoromethylating agent, and any additives. Consider passing liquid reagents through a plug of activated alumina.
-
Use a halide scavenger: If fluoride poisoning is suspected, the addition of a silver salt (e.g., Ag₂CO₃, AgOTf) can precipitate halide ions.[1]
-
Slow addition of reagents: Adding the trifluoromethylating agent or other potentially problematic reagents slowly over time can help maintain a low concentration of any released poisons.[1]
-
Issue 2: Gradual decrease in reaction rate over time.
-
Possible Cause: Fouling of the catalyst surface by reaction byproducts or slow decomposition of the catalyst.
-
Troubleshooting Steps:
-
Analyze the reaction mixture for byproducts: Use techniques like GC-MS or LC-MS to identify potential inhibiting species.
-
Modify the catalyst support: For heterogeneous catalysts, the choice of support can influence its susceptibility to fouling.
-
Consider catalyst regeneration: If using a heterogeneous catalyst, a regeneration protocol may be possible to remove adsorbed species.
-
Issue 3: Reaction works well with simple aryl halides but fails with more complex, heteroatom-containing substrates.
-
Possible Cause: The heteroatoms (e.g., nitrogen in pyridines, sulfur in thiophenes) in your substrate are coordinating to the catalyst and acting as inhibitors.[6]
-
Troubleshooting Steps:
-
Choose a more robust ligand: For palladium catalysis, bulky, electron-rich phosphine ligands can sometimes mitigate poisoning by coordinating more strongly to the metal center and preventing substrate inhibition.
-
Protect the heteroatom: If possible, temporarily protect the coordinating heteroatom in your substrate.
-
Change the catalytic system: Some catalytic systems are inherently more tolerant to heteroatoms. For example, certain nickel or copper-based systems might be more effective.
-
Quantitative Data Summary
The following table summarizes key data related to catalyst performance and poisoning in selected trifluoromethylation reactions.
| Catalyst System | Substrate | Trifluoromethylating Agent | Additive/Condition | Yield (%) | Key Observation/Potential Poisoning Issue | Reference |
| Pd(OAc)₂ / BrettPhos | Aryl Chlorides | TESCF₃ | KF | High | Requires careful control of fluoride concentration to avoid poisoning.[3] | [3][[“]] |
| CuI / 1,10-phenanthroline | Aryl Iodides | TMSCF₃ | N/A | Good | Limited to more reactive aryl iodides.[5] | [5] |
| [Ru(bpy)₃]Cl₂ | Alkenes | Umemoto's Reagent | Visible Light | Good | Potential for catalyst degradation under prolonged irradiation. | [14] |
| Co(III) Complex | Arenes | Umemoto's Reagent | Visible Light | Moderate | Deactivation by donor solvents.[9][10] | [9][10] |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Deactivation
This protocol helps determine if catalyst deactivation is the primary cause of a stalled reaction.
-
Reaction Setup: Set up your trifluoromethylation reaction as you normally would.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Observation of Stalling: Once the reaction has clearly stalled (i.e., no further conversion of starting material is observed for a significant period), proceed to the next step.
-
Addition of Fresh Catalyst: Under an inert atmosphere, add a second portion of the catalyst (typically 50-100% of the initial catalyst loading) to the reaction mixture.
-
Continued Monitoring: Continue to monitor the reaction.
-
Analysis: If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the initial catalyst was deactivated. If there is no change, the issue may lie with other reaction parameters or the presence of a very strong, irreversible poison.[1]
Protocol 2: Catalyst Regeneration for Fouled Heterogeneous Catalysts
This is a general guideline for regenerating a supported metal catalyst that has been deactivated by carbonaceous deposits (coking). Caution: This process can be exothermic and should be performed with care.
-
Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with a solvent that dissolves the reactants and products to remove any physically adsorbed species.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂). The temperature should be ramped up slowly to control the exothermic combustion of the coke. A typical temperature range is 300-500 °C, but this is highly dependent on the specific catalyst and support.[15]
-
Hold and Cool: Maintain the final temperature for 2-4 hours, or until CO₂ evolution ceases (if monitoring the off-gas). Cool the catalyst to room temperature under an inert gas flow.[15]
-
Re-activation (if necessary): Some catalysts may require a reduction step (e.g., with H₂) after the oxidative treatment to restore the active metallic sites.
Visualizations
Caption: Key pathways leading to catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. consensus.app [consensus.app]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid vs other halogenated analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into a molecular scaffold is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. Phenylacetic acid derivatives, a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), provide a versatile template for such halogen-based modifications. This guide offers a comparative analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid and its halogenated analogs, focusing on their structure-activity relationships (SAR) and potential biological activities, supported by available experimental data and detailed methodologies.
The Influence of Halogenation on Biological Activity
The introduction of halogens (fluorine, chlorine, bromine) and trifluoromethyl groups onto the phenylacetic acid core can significantly impact its biological profile. These substitutions can alter the compound's acidity, lipophilicity, and steric and electronic properties, which in turn affect its binding affinity to biological targets, membrane permeability, and metabolic stability.
A key biological target for many phenylacetic acid derivatives is the cyclooxygenase (COX) enzyme, which is involved in the inflammatory pathway through the synthesis of prostaglandins. The inhibitory activity of these compounds against COX-1 and COX-2 is a critical determinant of their therapeutic efficacy and side-effect profile.
Comparative Biological Data
While direct comparative data for this compound is limited in publicly available literature, studies on analogous compounds provide valuable insights into the effects of different halogenation patterns. The following table summarizes the anti-parasitic activity of a series of halogenated phenylacetic acid derivatives against Cryptosporidium parvum, showcasing the impact of substituent changes on potency.
Table 1: Anti-parasitic Activity of Halogenated Phenylacetic Acid Analogs against Cryptosporidium parvum
| Compound | R1 | R2 | R3 | EC50 (µM)[1] |
| Phenylacetic acid | H | H | H | 22 |
| 4-Fluorophenylacetic acid | H | F | H | 1.2 |
| 4-Chlorophenylacetic acid | H | Cl | H | 0.66 |
| 3-(Trifluoromethyl)phenylacetic acid | CF3 | H | H | 1.1 |
| 3-Chloro-5-(trifluoromethyl)phenylacetic acid | Cl | H | CF3 | Not Reported |
| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | F | H | CF3 | Not Reported |
EC50 values are calculated from the average potency in the Cp HCT-8 assay from at least two 9-point dose-response experiments.[1]
The data in Table 1 clearly demonstrates that the addition of halogens or a trifluoromethyl group to the phenyl ring can dramatically increase the potency of phenylacetic acid derivatives against C. parvum. Notably, the 4-chloro and 4-fluoro substitutions lead to a significant enhancement in activity compared to the unsubstituted parent compound.[1]
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed protocol for a common and relevant assay—the in vitro cyclooxygenase (COX) inhibition assay—is provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Stop Solution: 2.0 M HCl
-
Internal Standard (e.g., d4-PGE2)
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Procedure: [2]
-
Enzyme Preparation: Prepare a working solution of COX-1 and COX-2 in Tris-HCl buffer. The final concentration should be sufficient to provide a robust signal (e.g., ~1 unit of enzyme per well).
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
146 µL of 100 mM Tris-HCl (pH 8.0)
-
2 µL of 100 µM hematin
-
10 µL of 40 mM L-epinephrine
-
20 µL of the enzyme solution (COX-1 or COX-2)
-
-
Incubation with Inhibitor: Add 2 µL of the test compound solution (at various concentrations) or DMSO (for control wells) to the reaction mixture. Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution (final concentration of 5 µM).
-
Reaction Termination: After 2 minutes of incubation at 37°C, terminate the reaction by adding 20 µL of 2.0 M HCl.
-
Sample Preparation for Analysis: Add a known amount of the internal standard (e.g., 10 µL of 50 ng/mL d4-PGE2) to each well.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of prostaglandin E2 (PGE2) produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a simplified signaling pathway for COX inhibition and a general workflow for evaluating halogenated phenylacetic acid analogs.
Caption: Simplified COX inhibition pathway.
Caption: General workflow for drug discovery.
Conclusion
The strategic halogenation of the phenylacetic acid scaffold represents a promising avenue for the discovery of novel therapeutic agents. The available data, although not exhaustive for every specific analog, strongly suggests that the type and position of halogen substituents play a crucial role in determining biological activity. By employing systematic SAR studies and robust in vitro and in vivo assays, researchers can effectively navigate this chemical space to identify potent and selective drug candidates. The provided experimental protocol and workflow diagrams serve as a foundational guide for initiating such investigations. Further research is warranted to fully elucidate the biological profile of this compound and its close analogs to unlock their full therapeutic potential.
References
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylphenylacetic Acids as Cyclooxygenase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the structure-activity relationships (SAR) of trifluoromethylphenylacetic acid derivatives. The focus is on their potential as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. By systematically examining the impact of substitutions on the phenyl ring, this guide offers insights into the structural requirements for potent and selective COX inhibition.
The trifluoromethyl group is a common feature in many pharmaceuticals, known to enhance metabolic stability and lipophilicity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[1] Phenylacetic acid derivatives, on the other hand, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that often target COX enzymes. This guide synthesizes these concepts to explore the therapeutic potential of trifluoromethylphenylacetic acids.
Data Presentation: Comparative COX-2 Inhibition
The following table summarizes the in vitro cyclooxygenase-2 (COX-2) inhibitory activity of a series of hypothetical trifluoromethylphenylacetic acid analogs. The inhibitory concentration 50 (IC50) values represent the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) for COX-2 |
| 1a | 4-CF3 | 5.2 |
| 1b | 3-CF3 | 8.9 |
| 1c | 2-CF3 | 15.4 |
| 2a | 4-CF3, 2-Cl | 1.8 |
| 2b | 4-CF3, 3-Cl | 3.5 |
| 2c | 4-CF3, 2-F | 2.1 |
| 2d | 4-CF3, 3-F | 4.0 |
| 3a | 4-CF3, 2-CH3 | 6.8 |
| 3b | 4-CF3, 3-CH3 | 9.5 |
| 4a | 4-CF3, 2-OCH3 | 4.5 |
| 4b | 4-CF3, 3-OCH3 | 7.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.
Experimental Protocols
The following is a detailed methodology for a representative in vitro COX-2 inhibition assay that could be used to generate the data presented above.
In Vitro COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (trifluoromethylphenylacetic acid derivatives)
-
Positive control (e.g., Celecoxib)
-
96-well microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: The human recombinant COX-2 enzyme is pre-incubated with heme in Tris-HCl buffer for 15 minutes at room temperature to reconstitute the active enzyme.
-
Compound Preparation: Test compounds and the positive control are dissolved in DMSO to create stock solutions. A dilution series of each compound is prepared in the assay buffer.
-
Assay Reaction:
-
Add 20 µL of the diluted test compound or control to the wells of a 96-well plate.
-
Add 160 µL of the enzyme/heme mixture to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the fluorometric probe.
-
-
Measurement: The fluorescence is measured kinetically for 10 minutes at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to the vehicle control (DMSO). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow for SAR studies.
Caption: The Cyclooxygenase-2 (COX-2) signaling pathway in inflammation.
Caption: Experimental workflow for SAR studies of COX-2 inhibitors.
References
comparative analysis of fluorinated building blocks in synthesis
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] This guide provides a comparative analysis of common fluorinated building blocks and reagents, offering experimental insights for researchers, scientists, and drug development professionals.
Classification of Fluorinating Reagents
Fluorinating agents can be broadly categorized based on the nature of the fluorine atom delivered to the substrate: electrophilic, nucleophilic, and radical. The choice of reagent is critical and depends on the substrate's electronic properties and the desired transformation.
-
Electrophilic Fluorination: These reagents deliver an electrophilic fluorine equivalent ("F+") to electron-rich substrates like enolates, enol ethers, and aromatic rings.[4][5] They are particularly valued for late-stage functionalization.[4]
-
Nucleophilic Fluorination: This method involves a nucleophilic fluoride source (F⁻) displacing a leaving group, typically in an SN2 reaction, or adding to an unsaturated system.[4] It is often cost-effective and suitable for large-scale synthesis.[4]
-
Radical Fluoroalkylation: These methods generate fluoroalkyl radicals (e.g., •CF₃) that add to unsaturated bonds or participate in C-H functionalization. Photoredox catalysis has emerged as a powerful tool for these transformations under mild conditions.[6][7]
Diagram 1: Classification of Fluorination Strategies
A high-level overview of fluorination strategies.
Trifluoromethylation (CF₃) Building Blocks
The trifluoromethyl (CF₃) group is one of the most impactful moieties in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity.[8]
Comparison of Common Trifluoromethylating Reagents
| Reagent/Method | Type | Common Substrates | Key Activator/Conditions | Advantages | Limitations |
| TMSCF₃ (Ruppert-Prakash Reagent) | Nucleophilic | Aldehydes, Ketones, Imines | Fluoride (e.g., TBAF) or non-fluoride Lewis bases (e.g., K₂CO₃), Lewis acids (e.g., BF₃·OEt₂)[9][10] | Versatile, widely used, efficient for carbonyls.[9] | Requires activation, moisture sensitive with fluoride initiators.[9] |
| Togni's Reagents | Electrophilic / Radical | Alkenes, Alkynes, Boronic Acids | Photoredox catalysis (e.g., Ir or Ru catalysts), Copper catalysis.[6] | Bench-stable, broad substrate scope, useful for radical pathways. | Can be expensive compared to other sources. |
| Umemoto's Reagents | Electrophilic | Aromatics, Enolates | Typically used directly or with a Lewis acid. | Powerful electrophilic CF₃ source. | Can be highly reactive, requiring careful substrate selection. |
| CF₃I / CF₃Br | Radical | Alkenes, Heterocycles | Photoredox catalysis (e.g., fac-Ir(ppy)₃), visible light.[7] | Inexpensive gas source, effective for hydrotrifluoromethylation.[7] | Gaseous nature can be difficult to handle.[3] |
| Langlois' Reagent (CF₃SO₂Na) | Radical | Alkenes, Heterocycles | Oxidants (e.g., t-BuOOH), electrochemical methods.[11] | Cost-effective, stable solid. | Often requires stoichiometric oxidants or specialized equipment. |
Experimental Protocol: Lewis Base-Catalyzed Trifluoromethylation of Aldehydes using TMSCF₃
This protocol describes a fluoride-free activation method for the nucleophilic trifluoromethylation of an aldehyde.[9]
-
Preparation: To a stirred solution of the aldehyde (1.0 mmol, 1.0 equiv.) in dry dimethylformamide (DMF, 3 mL) under an inert atmosphere (e.g., argon), add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 equiv.).
-
Initiation: Add potassium carbonate (K₂CO₃) (0.1 mmol, 10 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram 2: Experimental Workflow for Trifluoromethylation
A standard laboratory procedure for carbonyl trifluoromethylation.
Di- and Monofluoromethylation (CF₂H and CH₂F) Building Blocks
The difluoromethyl (CF₂H) and monofluoromethyl (CH₂F) groups are gaining prominence as isosteres for hydroxyl (OH) and thiol (SH) groups, capable of acting as lipophilic hydrogen bond donors.[12][13]
Comparison of Common Di- and Monofluoromethylating Reagents
| Reagent/Method | Type | Common Substrates | Key Activator/Conditions | Advantages |
| PhSO₂CF₂H | Nucleophilic | Aldehydes, Imines | Base (e.g., K₂CO₃, Cs₂CO₃) | Stable solid, generates difluoromethyl anion for addition reactions.[12] |
| HCF₂PO(OEt)₂ | Nucleophilic | Aldehydes | Base | Useful for preparing difluoromethyl carbinols.[12] |
| Me₃SiCF₂H | Nucleophilic | Non-enolizable Aldehydes | Fluoride source (e.g., TBAF) | A common nucleophilic difluoromethyl source.[3] |
| (CH₂FSO₂)₂Zn | Radical | Alkenes, Heterocycles | Photoredox catalysis | Bench-stable solid for radical monofluoromethylation.[14] |
| Selectfluor | Electrophilic | β-ketoesters, Diketones | Organocatalysts, Metal catalysts | Powerful, versatile electrophilic "F+" source for monofluorination.[15] |
Experimental Protocol: Photoredox-Mediated Radical Trifluoromethylation
This protocol provides a general method for the trifluoromethylation of styrenes using CF₃I and a photocatalyst.[7]
-
Preparation: In a vial, combine the styrene substrate (0.5 mmol), the photocatalyst fac-Ir(ppy)₃ (0.5 mol%), and cesium acetate (CsOAc) (1.5 mmol).
-
Reaction Setup: Add dry DMF (5 mL) and trifluoroiodomethane (CF₃I) (1.5 mmol). Seal the vial and stir the mixture at room temperature.
-
Irradiation: Irradiate the reaction mixture with visible light (e.g., a 24 W compact fluorescent lamp).
-
Monitoring: Monitor the reaction for 24-48 hours until completion is observed by GC or NMR.
-
Workup and Purification: Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.
Diagram 3: Generalized Photoredox Catalytic Cycle
Generation of a CF3 radical via Single Electron Transfer (SET).
Electrophilic Monofluorination
For the direct introduction of a single fluorine atom, electrophilic N-F reagents are the tools of choice. Their reactivity varies significantly, allowing for fine-tuning of reaction conditions.[16][17]
Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Acronym | Relative Reactivity | Key Features |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | High | Highly versatile, stable, and widely used for fluorinating diverse nucleophiles.[5][15] |
| N-Fluorobenzenesulfonimide | NFSI | Moderate-High | Effective and common reagent, often used in catalytic, enantioselective fluorinations.[5][15] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Moderate | One of the earlier developed N-F reagents.[5] |
A quantitative reactivity scale spanning eight orders of magnitude has been developed for N-F reagents, which can help guide reagent selection beyond simple trial and error.[16][18]
Conclusion
The field of organofluorine chemistry continues to expand, providing an ever-growing toolbox for chemists. The choice of a fluorinated building block or fluorinating reagent is a critical decision in the synthetic design process. Nucleophilic reagents like TMSCF₃ are workhorses for carbonyl chemistry, while radical methods enabled by photoredox catalysis offer mild conditions for complex scaffolds. Electrophilic reagents, particularly the N-F class, provide unparalleled access to monofluorinated compounds, crucial for fine-tuning molecular properties in the late stages of drug development. A thorough understanding of the reactivity, scope, and limitations of each class is essential for the successful synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. ikprress.org [ikprress.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. liuxy.chem.sustech.edu.cn [liuxy.chem.sustech.edu.cn]
- 15. mdpi.com [mdpi.com]
- 16. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 17. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
validating experimental results with 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
It appears you're requesting a detailed comparison guide for the chemical compound 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, tailored for a scientific audience. Due to the highly specific and technical nature of this request, which involves sourcing and comparing proprietary or unpublished experimental data, I am unable to generate a full comparison guide at this time.
To create such a guide would require access to internal research data, subscription-based scientific journals, and the ability to perform a scientific review, which is beyond my current capabilities.
-
Supplier Technical Data: Contact chemical suppliers who sell this compound and its alternatives. They often provide technical data sheets with some experimental information.
-
Patent Literature: Search for patents that involve this compound, as they can sometimes contain detailed experimental procedures and results.
Once you have gathered the relevant data, you can then proceed to structure it into the comparison guide format you have outlined.
Navigating AP-1 Inhibition: A Comparative Guide to Alternatives for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic Acid in Research
For researchers in drug development and cellular biology, the transcription factor Activator Protein-1 (AP-1) represents a critical target in a multitude of pathologies, including inflammatory diseases and cancer. While the specific research applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid are not extensively documented in publicly available literature, its structural motifs—a substituted phenylacetic acid core—are common in compounds designed to modulate cellular signaling pathways. Given the established role of AP-1 in diseases where such compounds are often investigated, this guide explores potent and well-characterized alternatives that target the AP-1 signaling cascade.
This comparison focuses on T-5224, a selective c-Fos/AP-1 inhibitor, and other notable small molecules and natural compounds that offer researchers a range of options for investigating AP-1 driven processes.
T-5224: A Specific Inhibitor of c-Fos/AP-1
T-5224 is a small molecule that specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, a key component of the AP-1 transcription factor complex.[1][2] This selectivity allows for targeted investigation of AP-1's role in gene regulation without broadly affecting other transcription factors.[1] Its primary mechanism involves interfering with the binding of AP-1 to its consensus DNA sequence, thereby downregulating the expression of AP-1 target genes, which include various pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[1][2]
A Comparative Look at AP-1 Inhibitors
Beyond T-5224, a number of other compounds have been identified as inhibitors of the AP-1 pathway, each with distinct mechanisms and potencies. This section provides a comparative overview of selected alternatives.
| Compound | Target/Mechanism | Potency (IC50/Effective Dose) | Key Research Applications |
| T-5224 | Selective c-Fos/AP-1 DNA binding inhibitor.[1][2] | IC50: ~10 μM for inhibition of MMP-1, MMP-3, IL-6, and TNF-α production in IL-1β-stimulated human synovial cells.[3] ED50: 1-10 mg/kg in a mouse model of collagen-induced arthritis.[3] | Rheumatoid arthritis,[1][2] oncology (inhibition of tumor invasion and metastasis),[4][5] inflammatory kidney disease.[6][7] |
| SP100030 | Dual inhibitor of NF-κB and AP-1.[8] | IC50: 50 nM for both NF-κB and AP-1 in T-cell activation assays.[8][9] | Immunosuppression, inflammation.[3] |
| SR11302 | Retinoid that specifically inhibits AP-1 activity without activating retinoic acid response elements (RAREs).[10] | No direct IC50 for AP-1 binding provided, but effective at 1-2 μM in cell-based assays.[10] EC50 > 1 μM for RARα, RARβ, RARγ, and RXRα. | Cancer chemoprevention, dermatology.[3] |
| Curcumin | Natural polyphenol with pleiotropic effects, including inhibition of AP-1 and NF-κB activation.[11][12] Acts as an APE1 redox inhibitor, which in turn affects AP-1 activity.[11] | CC50: 23.56 μM in BCBL-1 cells.[11] Effective concentrations in cell culture are typically in the micromolar range. | Anti-inflammatory, antioxidant, anti-cancer research.[11][13][14] |
Signaling Pathways and Experimental Workflows
To effectively utilize these inhibitors, a thorough understanding of the AP-1 signaling pathway and the experimental methods to assess their activity is crucial.
The AP-1 Signaling Pathway
The AP-1 transcription factor is a downstream effector of multiple signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathways. External stimuli such as growth factors, cytokines, and stress activate a cascade of kinases that ultimately lead to the phosphorylation and activation of Jun and Fos family proteins. These proteins then dimerize and translocate to the nucleus to regulate gene expression.
Experimental Workflow for Screening AP-1 Inhibitors
A typical workflow for identifying and characterizing AP-1 inhibitors involves a series of in vitro assays to confirm the mechanism of action and cellular effects.
Detailed Experimental Protocols
Luciferase Reporter Assay for AP-1 Activity
This assay provides a quantitative measure of AP-1 transcriptional activity in living cells.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple AP-1 binding sites. Activation of the AP-1 pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T, HeLa) in a 96-well plate. Transfect cells with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with the test compounds at various concentrations for a specified duration (e.g., 6-24 hours). Include a positive control (e.g., PMA, a known AP-1 activator) and a vehicle control.
-
Cell Lysis: Aspirate the media and lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the positive control.
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding
EMSA is used to directly assess the ability of a compound to inhibit the binding of AP-1 to its DNA consensus sequence.
Principle: A radiolabeled or fluorescently labeled DNA probe containing the AP-1 binding site is incubated with nuclear extracts containing activated AP-1. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The slower migration of the complex indicates binding.
Protocol:
-
Nuclear Extract Preparation: Treat cells with a stimulus to activate AP-1 (e.g., PMA, TNF-α) and prepare nuclear extracts.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the AP-1 consensus sequence (5'-CGCTTGATGAGTCAGCCGGAA-3') with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the labeled probe with the nuclear extract in the presence or absence of the test compound in a binding buffer.
-
Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of AP-1 DNA binding.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This assay is used to determine the effect of AP-1 inhibitors on the activity of matrix metalloproteinases, which are key downstream targets of AP-1 involved in tissue remodeling and cancer cell invasion.
Principle: Cell culture supernatants or tissue extracts are subjected to SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for the renaturation and activity of MMPs. The MMPs in the sample degrade the gelatin, and after staining with Coomassie Blue, areas of degradation appear as clear bands against a blue background.
Protocol:
-
Sample Preparation: Collect conditioned media from cells treated with the test compounds.
-
Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
-
Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and renature the MMPs. Incubate the gel in a development buffer containing calcium and zinc ions at 37°C for 12-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain until clear bands of gelatinolysis are visible.
-
Analysis: Quantify the band intensity using densitometry to determine the relative MMP activity. Pro- and active forms of MMP-2 and MMP-9 can be distinguished by their different molecular weights.[1][2]
Conclusion
The inhibition of the AP-1 signaling pathway holds significant therapeutic promise for a range of diseases. While this compound may serve as a scaffold for novel inhibitors, researchers have a variety of well-characterized alternatives at their disposal. T-5224 offers high selectivity for c-Fos/AP-1, making it an excellent tool for targeted studies. Other compounds like SP100030 and SR11302 provide different mechanistic profiles, while natural products like curcumin offer a broader spectrum of activity. The selection of an appropriate inhibitor will depend on the specific research question, the desired level of selectivity, and the experimental model. The experimental protocols provided in this guide offer a starting point for the robust evaluation of these and other novel AP-1 inhibitors.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. c-Fos/AP-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Curcumin is an APE1 redox inhibitor and exhibits an antiviral activity against KSHV replication and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin inhibits IL1 alpha and TNF-alpha induction of AP-1 and NF-kB DNA-binding activity in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic curcumin analogs inhibit activator protein-1 transcription and tumor-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Curcumin suppresses AP1 transcription factor-dependent differentiation and activates apoptosis in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: A Comparative Analysis of 3,5-Disubstituted Phenylacetic Acid Derivatives
For Immediate Release
This guide provides a comparative analysis of the potency of various 3,5-disubstituted phenylacetic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document serves as a practical resource for understanding the structure-activity relationships within this important class of compounds.
Data Summary: Potency of 3,5-Disubstituted Phenylacetic Acid Derivatives
The following table summarizes the in vitro potency of selected 3,5-disubstituted phenylacetic acid derivatives against Cryptosporidium parvum and their activity as sodium channel blockers.
| Compound ID | Phenylacetic Acid Substituents | Assay | Target/Organism | Potency (EC50/IC50) |
| 75 | 3,5-dichloro | C. parvum growth inhibition | Cryptosporidium parvum | 1.2 µM[1] |
| 77 | 3,5-difluoro | C. parvum growth inhibition | Cryptosporidium parvum | >5 µM (5-fold decrease from 75)[1] |
| 79 | 3,5-bis(trifluoromethyl) | C. parvum growth inhibition | Cryptosporidium parvum | ~0.4 µM (3-fold increase from 75)[1] |
| 12-15 | Halogenated diphenylacetic acids | [3H]batrachtoxinin binding inhibition | Rat neocortical membranes | Very Potent[2] |
| 12-15 | Halogenated diphenylacetic acids | Veratridine-induced Na+ influx inhibition | CHO cells expressing type IIA Na+ channels | Very Potent[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cryptosporidium parvum Growth Inhibition Assay
This assay quantifies the in vitro efficacy of compounds against Cryptosporidium parvum infecting human intestinal epithelial cells.
-
Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured in 96-well plates until they reach 80-100% confluency.
-
Oocyst Preparation: C. parvum oocysts are treated with 10 mM HCl for 10 minutes at 37°C, followed by a 10-minute incubation with 200 µM sodium taurocholate at 15°C to facilitate excystation.
-
Infection: The prepared oocysts are added to the HCT-8 cell monolayers at a specific multiplicity of infection (e.g., 1 oocyst per 2 host cells).
-
Compound Treatment: After a 4-hour infection period, the monolayers are washed, and serial dilutions of the test compounds are added.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Staining and Imaging: Cells are fixed, permeabilized, and stained with a fluorescently labeled lectin (e.g., FITC-conjugated Vicia villosa lectin) to visualize the parasite. Host cell nuclei are counterstained (e.g., with Hoechst 33342).
-
Data Analysis: The parasite load in treated wells is quantified using imaging software and compared to untreated controls to determine the half-maximal effective concentration (EC50).
[3H]Batrachotoxinin Binding Inhibition Assay
This radioligand binding assay measures the ability of compounds to displace [3H]batrachotoxinin A 20-α-benzoate from voltage-sensitive sodium channels.
-
Membrane Preparation: Synaptosomes are prepared from rat cerebral cortex.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of [3H]batrachotoxinin-A benzoate and varying concentrations of the test compound in the presence of a sodium channel activator, such as scorpion toxin, to enhance ligand binding.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding in the presence of the test compound is compared to the binding in its absence to determine the inhibitory concentration (IC50).
Veratridine-Induced Sodium Influx Assay
This functional assay assesses the ability of compounds to block sodium influx through voltage-gated sodium channels activated by veratridine.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing a specific subtype of voltage-gated sodium channel (e.g., type IIA) are grown in multi-well plates.
-
Dye Loading: The cells are loaded with a sodium-sensitive fluorescent indicator dye.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Activation and Measurement: Veratridine is added to the wells to activate the sodium channels, and the resulting increase in intracellular sodium is measured as a change in fluorescence intensity using a kinetic plate reader.
-
Data Analysis: The inhibition of the veratridine-induced fluorescence signal by the test compound is used to calculate the IC50 value.
Visualizations
Experimental Workflow for C. parvum Growth Inhibition Assay
Caption: Workflow for the in vitro Cryptosporidium parvum growth inhibition assay.
Mechanism of Voltage-Gated Sodium Channel Blockers
Caption: Simplified signaling pathway of voltage-gated sodium channel modulation.
References
efficacy of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid in biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of compounds derived from phenylacetic acid analogs, with a focus on anti-protozoal activity. Due to a lack of direct biological assay data for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid in publicly available literature, this guide focuses on the performance of closely related precursor molecules in the synthesis of active pharmaceutical ingredients. The inclusion of chloro, fluoro, and trifluoromethyl groups on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.
Comparative Efficacy Against Cryptosporidium parvum
A key area where derivatives of trifluoromethyl-substituted phenylacetic acids have been evaluated is in the development of inhibitors for Cryptosporidium parvum, a protozoan parasite that causes diarrheal disease. The following data is derived from structure-activity relationship (SAR) studies on a series of aryl acetamide triazolopyridazines. In these studies, various substituted phenylacetic acids were used as starting materials to synthesize the final compounds, which were then tested for their efficacy.
Table 1: In Vitro Efficacy of Synthesized Compounds Against C. parvum
| Precursor Phenylacetic Acid | Synthesized Compound ID | Substitution Pattern | EC50 (µM) in C. parvum HCT-8 Assay |
| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | 73 | 3-F, 5-CF3 | Not explicitly stated, but part of a potent series |
| 3-Chloro-5-(trifluoromethyl)phenylacetic acid | 78 | 3-Cl, 5-CF3 | Potency increase noted with CF3 substitution |
| 3,5-dichlorophenylacetic acid | 75 | 3,5-diCl | 1.2 |
| 3-chloro-5-fluorophenylacetic acid | 76 | 3-Cl, 5-F | Similar to 1.2 |
| 3,5-difluorophenylacetic acid | 77 | 3,5-diF | ~6.0 (5-fold decrease from 3,5-diCl) |
| 3,5-bis(trifluoromethyl)phenylacetic acid | 79 | 3,5-diCF3 | Potency increase noted |
Data synthesized from Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.[1]
The study highlights that electron-withdrawing groups, such as trifluoromethyl (CF3), at the 3 and 5 positions of the phenyl ring of the precursor phenylacetic acid contribute to increased potency of the final compound against C. parvum.[1] The presence of a trifluoromethyl group is a key factor in the potency of this class of compounds.
General Biological Activities of Halogenated and Trifluoromethylated Aromatic Compounds
While direct data on this compound is unavailable, the structural motifs suggest potential for other biological activities.
-
Antimicrobial Activity : Halogenated aromatic compounds, including those with fluorine and chlorine, have been widely investigated for their antibacterial and antifungal properties. The trifluoromethyl group is known to enhance the biological activity and stability of molecules, making it a valuable component in the development of active pharmaceutical ingredients with antifungal and antibacterial properties.
-
Anti-inflammatory Activity : Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). The inclusion of trifluoromethyl groups in phenyl rings has been explored in the design of anti-inflammatory agents.
Experimental Protocols
Synthesis of Aryl Acetamide Triazolopyridazines (General Procedure)
The synthesis of the final tested compounds involved a multi-step process. The initial step is the formation of an amide bond between the respective phenylacetic acid derivative and a piperazine core, followed by further modifications to yield the final triazolopyridazine structure.
A key step involves the coupling of the substituted phenylacetic acid with a piperazine intermediate. This is a standard amide coupling reaction, often facilitated by a coupling agent.
Figure 1: General workflow for the amide coupling step.
In Vitro Anti-Cryptosporidium Assay
The efficacy of the synthesized compounds was evaluated using a Cryptosporidium parvum HCT-8 cell-based assay.
-
Cell Culture : Human ileocecal adenocarcinoma (HCT-8) cells are seeded in 96-well plates and grown to confluency.
-
Infection : Cells are infected with C. parvum oocysts.
-
Compound Treatment : The synthesized compounds are added to the wells at various concentrations.
-
Incubation : The plates are incubated for a set period to allow for parasite development.
-
Quantification : Parasite growth is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects a C. parvum-specific antigen.
-
Data Analysis : The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Figure 2: Experimental workflow for the in vitro anti-Cryptosporidium assay.
Signaling Pathways
The precise mechanism of action for the anti-cryptosporidial compounds discussed was not detailed in the source material. However, many antimicrobial agents function by inhibiting key signaling pathways essential for the pathogen's survival, such as those involved in metabolism, replication, or host-cell invasion.
Figure 3: A generalized signaling pathway for antimicrobial action.
References
Unmasking Hidden Interactions: A Comparative Guide to the Cross-Reactivity of Fluorinated Compounds
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical aspect of therapeutic development. The introduction of fluorine into drug candidates, a common strategy to enhance metabolic stability and target affinity, can also influence a compound's cross-reactivity profile. This guide provides a comparative analysis of the cross-reactivity of select fluorinated compounds, supported by experimental data and detailed methodologies, to aid in the informed design and evaluation of novel therapeutics.
The strategic incorporation of fluorine atoms is a well-established practice in medicinal chemistry, lauded for its ability to modulate the physicochemical properties of a molecule.[1][2] This can lead to improved potency, metabolic stability, and bioavailability.[3][4] However, the same electronic effects that confer these advantages can also lead to unintended interactions with other biological targets, a phenomenon known as cross-reactivity or off-target activity. These unforeseen interactions can result in adverse drug reactions and complicate the drug development process.[5][6]
This guide examines the cross-reactivity of two widely used fluorinated drugs, the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the nonsteroidal anti-inflammatory drug (NSAID) celecoxib, comparing their off-target profiles with their non-fluorinated or less-fluorinated counterparts where applicable.
Comparative Off-Target Activity
The following table summarizes the off-target activity of fluoxetine and celecoxib against a panel of receptors and enzymes. The data, presented as median IC50 values, highlight the potential for these drugs to interact with targets beyond their primary mechanism of action. A lower IC50 value indicates a higher potency of interaction.
| Target | Fluoxetine (Fluorinated) | Atomoxetine (Non-fluorinated comparator) | Celecoxib (Fluorinated) |
| Primary Target | Serotonin Transporter | Norepinephrine Transporter | Cyclooxygenase-2 (COX-2) |
| Off-Target Interactions (Median IC50 in nM) | |||
| Serotonin Receptors | Potent interactions with 13 subtypes[5][6] | - | - |
| COX-2 Enzyme | - | - | Potent interaction with 12 other targets[5][6] |
Data sourced from a study on the observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals.[5][6]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key cross-reactivity assays are provided below.
Experimental Workflow: Receptor Binding Assay
Below is a generalized workflow for a competitive radioligand binding assay, a common method to determine the binding affinity of a compound to a specific receptor.[7][8] This protocol is adapted from methodologies used to assess the binding of compounds like fluoxetine to serotonin receptors.[4]
Protocol: Radioligand Binding Assay for Serotonin Receptors
-
Receptor Membrane Preparation: Membranes from cells expressing the target serotonin receptor subtype (e.g., 5-HT2C) or from tissue homogenates (e.g., rat cerebral cortex) are prepared and stored at -70°C.[4]
-
Incubation: A reaction mixture is prepared containing the receptor membranes, a specific radiolabeled ligand for the target receptor (e.g., [3H]5HT), and varying concentrations of the test compound (e.g., fluoxetine).[4] The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.[7]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation to reflect the compound's binding affinity for the receptor.[4]
Experimental Workflow: Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay, a standard method for evaluating the potency of compounds like celecoxib against enzymes such as COX-2.[9][10]
Protocol: COX-2 Enzyme Inhibition Assay
-
Reagents Preparation: Purified COX-2 enzyme, its substrate (arachidonic acid), and a range of concentrations of the test inhibitor (celecoxib) are prepared in a suitable buffer.
-
Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a defined period before the addition of the substrate to initiate the enzymatic reaction.
-
Detection: The activity of the enzyme is measured by monitoring the formation of a product or the depletion of a substrate over time. For COX-2, this often involves measuring the production of prostaglandin E2 (PGE2) using methods like ELISA or mass spectrometry.
-
Data Analysis: The rate of the enzymatic reaction at each inhibitor concentration is determined. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Signaling Pathways
To visualize the biological context of the on-target and potential off-target effects of these fluorinated compounds, the following diagrams illustrate the signaling pathways for the serotonin receptor and COX-2.
Serotonin Receptor Signaling Pathway
Fluoxetine's primary therapeutic effect is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[11] However, as the data indicates, fluoxetine can also interact with various serotonin receptor subtypes, potentially modulating their downstream signaling cascades.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Key Player in Modern Drug Design
A Comparative Guide to Enhancing Pharmaceutical Properties
In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a cornerstone for enhancing their therapeutic potential. This guide provides a comprehensive comparison of trifluoromethylated compounds against their non-fluorinated analogs, offering researchers, scientists, and drug development professionals a detailed look into the advantages conferred by this unique functional group. We will delve into its impact on metabolic stability, lipophilicity, and target binding affinity, supported by experimental data, detailed protocols, and illustrative diagrams.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group's potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine bond are central to its transformative effects in drug design.[1][2] Replacing a methyl group (CH3) or a hydrogen atom with a CF3 group can dramatically alter a molecule's physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3]
Enhanced Metabolic Stability
One of the most significant advantages of introducing a trifluoromethyl group is the enhancement of metabolic stability. The C-F bond is considerably stronger than a C-H bond, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][3] By strategically placing a CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, a concept known as "metabolic switching." This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
Table 1: Comparison of In Vitro Metabolic Stability of N-CF3 vs. N-CH3 Analogs in Human Liver Microsomes (HLM)
| Compound | R Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog 1 | N-CH3 | 15 | 46.2 |
| N-CF3 | > 120 | < 5.8 | |
| Analog 2 | N-CH3 | 33 | 21.0 |
| N-CF3 | > 120 | < 5.8 |
Data from a study by Schiesser et al. (2020), demonstrating the significant increase in metabolic stability upon N-trifluoromethylation.
Modulation of Lipophilicity and Bioavailability
The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to permeate cell membranes, including the blood-brain barrier.[4] This improved membrane permeability can lead to better absorption and distribution within the body, ultimately increasing bioavailability.[3] However, the impact on lipophilicity can be complex and position-dependent. While alpha-trifluorination strongly enhances lipophilicity, this effect diminishes as the CF3 group is moved further from a polar functional group.
Table 2: Comparison of Octanol-Water Partition Coefficients (logP) for Alcohols and their Trifluoromethylated Analogs
| Alcohol | logP | Trifluoromethylated Analog | logP of Analog | ΔlogP |
| Ethanol | -0.32 | 2,2,2-Trifluoroethanol | 0.38 | +0.70 |
| 1-Propanol | 0.25 | 3,3,3-Trifluoro-1-propanol | 0.53 | +0.28 |
| 1-Butanol | 0.88 | 4,4,4-Trifluoro-1-butanol | 0.98 | +0.10 |
This table illustrates how the lipophilicity enhancement by the CF3 group is most pronounced when it is closer to the hydroxyl group.
Enhanced Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's electronic properties, impacting its interaction with biological targets.[4] This can lead to increased binding affinity and potency. The CF3 group can also modulate the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-receptor interactions.
Case Studies: Trifluoromethylated Drugs in Action
The successful application of the trifluoromethyl group is evident in numerous FDA-approved drugs.
-
Fluoxetine (Prozac®): The para-trifluoromethyl group in Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is crucial for its activity. It enhances lipophilicity, facilitating its entry into the central nervous system.[3][5] Structure-activity relationship studies have shown that the inclusion of the -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to the non-fluorinated analog.[6]
-
Celecoxib (Celebrex®): This nonsteroidal anti-inflammatory drug (NSAID) is a selective COX-2 inhibitor. The trifluoromethyl group on the pyrazole ring contributes to its binding affinity and selectivity for the COX-2 enzyme.[1][7]
-
Atogepant (Qulipta®): A calcitonin gene-related peptide (CGRP) receptor antagonist used for the preventive treatment of migraine, Atogepant's structure includes a trifluoromethyl group. This group enhances its metabolic stability and binding affinity to the CGRP receptor.[2][3]
Experimental Protocols
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Liver microsomes (e.g., human, rat) suspended in buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.
-
Internal standard solution in organic solvent (e.g., acetonitrile) for quenching the reaction and for analytical quantification.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound to the microsomal suspension to a final concentration (e.g., 1 µM).
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent with the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).
-
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and water.
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of the test compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
logP = log10(P).
-
Visualizing the Impact of the Trifluoromethyl Group
Atogepant's Mechanism of Action in the CGRP Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoxetine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Fluorination as a Strategy to Enhance In Vitro Metabolic Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical step in advancing a promising lead compound toward a viable drug candidate. The strategic incorporation of fluorine into a molecular structure has become a widely adopted strategy to improve pharmacokinetic profiles. This guide provides an objective comparison of the in vitro metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed methodologies, and visualizations to inform rational drug design.
The introduction of fluorine can significantly enhance metabolic stability, primarily due to the strength of the carbon-fluorine (C-F) bond. This bond is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][2]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[3]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | Rat | |
| Risperidone Analogs | Risperidone | Non-fluorinated | - | - | Human |
| 9-Fluororisperidone | Fluorinated analog | 16x more stable than Risperidone | - | Human | |
| Celecoxib Analogs | Celecoxib | Non-fluorinated | - | - | Human |
| 4'-Fluorocelecoxib | Fluorinated analog | 4x more stable than Celecoxib | - | Human |
Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. However, the trend of increased stability with fluorination within each compound series is evident.
Experimental Protocols
Detailed Methodology for In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a cornerstone of in vitro drug metabolism studies.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]
-
Positive control compounds (high and low clearance, e.g., Verapamil, Dextromethorphan)[5][6]
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination[7]
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).[4]
-
Thaw the liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.[8]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution at 37°C for approximately 10 minutes.[9]
-
To initiate the metabolic reaction, add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the wells.[7]
-
A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.[3]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile). The 0-minute time point represents the initial compound concentration.[3]
-
-
Sample Processing:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression of this plot, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[10]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .[10]
-
Visualizations
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate the generalized workflow for an in vitro microsomal stability assay and the catalytic cycle of Cytochrome P450 enzymes, which are central to the metabolism of many pharmaceutical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Structure and function of the cytochrome P450 peroxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Assessing the Phytotoxicity of Fluopyram and its Metabolite p-Chloroaniline (PCA): A Comparative Guide
A detailed examination of the phytotoxic effects of the fungicide fluopyram and its primary metabolite, p-chloroaniline (PCA), reveals a significant disparity in their impact on non-target plants. While fluopyram itself exhibits a degree of phytotoxicity, its degradation product, PCA, has been identified as the primary driver of significant, herbicide-like damage in certain plant species, particularly grapevines. This guide provides a comparative analysis of their phytotoxicity, supported by available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Fluopyram is a broad-spectrum fungicide and nematicide widely used in agriculture.[1] However, concerns have been raised regarding the potential for phytotoxic effects on non-target plants. Research has indicated that while fluopyram can cause some initial, transient phytotoxicity in certain plants like soybeans, its metabolite, p-chloroaniline (PCA), is responsible for more severe and lasting damage, mimicking the effects of auxin herbicides.[2][3]
Comparative Phytotoxicity Data
The following tables summarize the available quantitative data on the phytotoxicity of fluopyram and its metabolite PCA. It is important to note that direct comparative studies on the same plant species are limited.
| Compound | Organism | Endpoint | Value | Reference |
| Fluopyram | Allium cepa (Onion) | Germination | Affected at 5.00 mg/mL | [4] |
| Lactuca sativa (Lettuce) | Root Growth | Hormetic response (stimulation at low concentrations, inhibition at high concentrations) | [4] | |
| Cucumis sativus (Cucumber) | Root Growth | Hormetic response (stimulation at low concentrations, inhibition at high concentrations) | [4] | |
| p-Chloroaniline (PCA) | Phaeodactylum tricornutum (Marine Diatom) | EC50 (24h) | 35.35 mg/L | [5] |
| EC50 (48h) | 20.10 mg/L | [5] | ||
| EC50 (96h) | 10.00 mg/L | [5] | ||
| Brassica rapa (Turnip) | Lowest Effect Value | 66.5 mg/kg soil | [6] |
EC50: The concentration of a substance that causes a 50% reduction in a measured biological effect.
Experimental Protocols
A standardized method for assessing the phytotoxicity of substances to aquatic plants is the Lemna gibba (duckweed) 7-day daily renewal test. This protocol is widely accepted and provides a consistent means of exposure.
Lemna gibba 7-Day Daily Renewal Phytotoxicity Test
1. Culture and Maintenance of Lemna gibba
-
Cultures are maintained in a sterile, defined nutrient medium (e.g., 20X-AAP medium).
-
The cultures are kept under controlled conditions of temperature, light intensity, and photoperiod to ensure healthy, logarithmic growth.
2. Test Procedure
-
The test is initiated by transferring a specific number of healthy L. gibba fronds into test vessels containing a range of concentrations of the test substance (e.g., fluopyram, PCA) dissolved in the nutrient medium.
-
Control vessels containing only the nutrient medium (and a solvent control if applicable) are also prepared.
-
The test solutions are renewed daily for 7 days to maintain consistent exposure concentrations.
-
At the end of the 7-day period, various endpoints are measured to assess phytotoxicity.
3. Endpoints for Assessment
-
Frond Number: The number of fronds in each test vessel is counted.
-
Frond Area: The total surface area of the fronds is measured.
-
Dry Weight: The dry weight of the plant material is determined after drying at a specific temperature.
-
Chlorophyll Content: The chlorophyll content of the fronds can be measured as a biochemical indicator of stress.
4. Data Analysis
-
The data are statistically analyzed to determine the effective concentration (EC) values, such as the EC10, EC25, and EC50, which represent the concentrations causing a 10%, 25%, and 50% inhibition of the measured endpoint, respectively.
Signaling Pathways and Mechanisms of Action
The significant phytotoxicity of PCA is attributed to its structural similarity to auxin herbicides, allowing it to interfere with plant hormone signaling pathways.
Fluopyram Degradation Pathway
Fluopyram undergoes metabolic degradation in the environment and within plants, leading to the formation of several metabolites. The primary pathway involves the cleavage of the amide bond, resulting in the formation of fluopyram-benzamide and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA).
Proposed Mechanism of PCA-Induced Phytotoxicity via Auxin Signaling Disruption
PCA is believed to act as an auxin mimic, disrupting the normal regulation of plant growth and development. Natural auxins, like indole-3-acetic acid (IAA), bind to receptor proteins, primarily the TIR1/AFB family of F-box proteins. This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby allowing auxin response factors (ARFs) to activate the expression of auxin-responsive genes.
PCA, due to its structural similarities to auxins, is thought to bind to these same TIR1/AFB receptors. This binding likely initiates the same downstream signaling cascade but in an uncontrolled manner, leading to an "auxin overdose" effect. This results in the characteristic symptoms of auxin herbicide damage, such as leaf epinasty (downward curling), stunted growth, and abnormal development.[3][7]
Comparison with Alternative Fungicides
To provide a broader context, it is useful to compare the phytotoxicity of fluopyram with other commonly used fungicides, such as boscalid and pyraclostrobin. While comprehensive, directly comparable phytotoxicity data is scarce, the available information suggests that all fungicides have the potential to cause phytotoxicity under certain conditions, and this can vary significantly depending on the plant species, application rate, and environmental factors.
Conclusion
The assessment of the phytotoxicity of fluopyram and its metabolites reveals a critical distinction: while the parent compound may exhibit some phytotoxic effects, its metabolite, p-chloroaniline (PCA), is a potent phytotoxin with an auxin-herbicide-like mode of action. This highlights the importance of considering the entire degradation pathway of a pesticide when evaluating its environmental and non-target organism safety. For researchers, scientists, and drug development professionals, understanding these differences is crucial for developing safer and more effective crop protection strategies. The detailed experimental protocols and the elucidation of the signaling pathways involved provide a framework for further investigation into the phytotoxic risks associated with fluopyram and its metabolites.
References
- 1. Screening of fluopyram-based formulation toxicity in non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol for conducting 7-day daily renewal tests with Lemna gibba | Springer Nature Experiments [experiments.springernature.com]
- 3. A protocol for conducting 7-day daily renewal tests with Lemna gibba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Toxicity effects of p-choroaniline on the growth, photosynthesis, respiration capacity and antioxidant enzyme activities of a diatom, Phaeodactylum tricornutu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 7. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against potential splashes of the chemical that can cause serious eye irritation.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or PVC) | To prevent skin contact which may lead to irritation.[3][4] |
| Body Protection | Chemical-resistant lab coat or apron | To protect against spills and contamination of personal clothing.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a dust mask (e.g., N95) may be necessary.[1][7] | To avoid inhalation of dust or vapors that may cause respiratory tract irritation.[1][2] |
| Foot Protection | Closed-toe shoes | To protect feet from potential spills. |
Operational Protocol: Handling and Storage
Proper handling and storage are critical to maintaining the stability of the chemical and the safety of the laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.[1]
-
Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Dispensing : Carefully weigh and dispense the solid compound, avoiding the generation of dust.
-
Cleaning : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Contaminated clothing should be removed and laundered before reuse.[2]
Storage Requirements:
| Parameter | Requirement |
| Container | Store in a tightly closed container.[2][8] |
| Location | Keep in a cool, dry, and well-ventilated area.[8] |
| Incompatibilities | Store away from strong bases and strong oxidizing agents.[1] |
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to mitigate environmental impact and comply with regulations.
Waste Segregation and Disposal:
-
Waste Category : This compound is classified as a halogenated organic waste due to the presence of chlorine and fluorine.[10][11]
-
Container : Collect waste in a designated, properly labeled "Halogenated Organic Waste" container.[9][10] The container must be in good condition with a secure, threaded cap.[8]
-
Labeling : The waste container must be clearly labeled with its contents, including the full chemical name. Do not use abbreviations.[8]
-
Disposal : Arrange for the disposal of the halogenated organic waste through your institution's licensed hazardous waste management provider. Halogenated organic wastes are typically disposed of via regulated hazardous waste incineration.[10]
-
Prohibition : Never dispose of this chemical down the drain.[9]
Workflow and Safety Procedures
Caption: Workflow for handling this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. 3-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. bucknell.edu [bucknell.edu]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
